molecular formula C10H11ClN2O B078642 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol CAS No. 10252-89-8

3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol

Cat. No.: B078642
CAS No.: 10252-89-8
M. Wt: 210.66 g/mol
InChI Key: HZDKMZDZFLQYPA-UHFFFAOYSA-N
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Description

3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol is a sophisticated benzimidazole derivative of significant interest in medicinal chemistry and biochemical research. This compound features a chloro-substituted benzimidazole core, a privileged scaffold known for its ability to interact with a wide range of enzymatic targets, particularly kinases. The propan-1-ol side chain enhances its solubility and provides a versatile handle for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecular libraries.

Properties

IUPAC Name

3-(6-chloro-1H-benzimidazol-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-7-3-4-8-9(6-7)13-10(12-8)2-1-5-14/h3-4,6,14H,1-2,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDKMZDZFLQYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379042
Record name 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10252-89-8
Record name 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and applications of 3-(5-Chloro-1H-benzo[d]imidazol-2-yl)propan-1-ol , a critical heterocyclic building block in medicinal chemistry.

Molecular Weight: 210.66 g/mol | Formula: C₁₀H₁₁ClN₂O | CAS: 10252-89-8[1]

Executive Summary

3-(5-Chloro-1H-benzo[d]imidazol-2-yl)propan-1-ol is a functionalized benzimidazole intermediate used primarily in the development of bioactive small molecules, including CB2 receptor agonists , topoisomerase inhibitors , and structural analogs of nitrogen mustard alkylating agents (e.g., Bendamustine). Its structure features a 5-chloro-substituted benzimidazole core with a reactive 3-hydroxypropyl chain at the C2 position, offering two distinct sites for orthogonal chemical modification: the chlorobenzene moiety (amenable to nucleophilic aromatic substitution or cross-coupling) and the primary alcohol (amenable to oxidation, halogenation, or esterification).

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

PropertySpecification
IUPAC Name 3-(5-Chloro-1H-benzimidazol-2-yl)propan-1-ol
CAS Number 10252-89-8
Molecular Formula C₁₀H₁₁ClN₂O
Molecular Weight 210.66 g/mol
Exact Mass 210.0560
Appearance White to off-white crystalline powder
Melting Point 160–164 °C
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Predicted) ~5.5 (Benzimidazole N3 protonation)
LogP 1.7 (Lipophilic, suitable for membrane permeability)
Structural Tautomerism

The molecule exhibits annular tautomerism involving the imidazole nitrogen protons. While often drawn as the 1H-tautomer (proton on N1), in solution, it exists in rapid equilibrium between the 1H and 3H forms. Substitution at the N1 position (e.g., methylation) locks the tautomer, a strategy often employed in drug design to fix the bioactive conformation.

Synthetic Pathway & Process Chemistry[8][9]

The industrial and laboratory synthesis of this molecule typically employs a Phillips-type condensation variant, reacting a halogenated diamine with a lactone. This approach avoids the use of unstable aldehydes and provides the alcohol functionality directly.

Core Synthesis Protocol

Reagents: 4-Chloro-1,2-diaminobenzene (4-Chloro-o-phenylenediamine),


-Butyrolactone.
Catalyst/Solvent:  4N Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA).
Step-by-Step Methodology (HCl Mediated)
  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Chloro-1,2-diaminobenzene (1.0 eq) in 4N HCl (10-15 volumes).

  • Addition: Add

    
    -Butyrolactone  (1.2 eq) to the solution.
    
  • Reaction: Heat the mixture to reflux (approx. 100–105 °C) for 6–8 hours.

    • Mechanistic Insight: The acid catalyzes the nucleophilic attack of the diamine on the lactone carbonyl, opening the ring to form an intermediate amide. Continued heating drives cyclodehydration to close the imidazole ring.

  • Workup: Cool the reaction mixture to room temperature. Neutralize slowly with 20% aqueous Ammonia or Sodium Hydrocarbonate (NaHCO₃) to pH ~8.

  • Isolation: The product precipitates as a solid. Filter the crude solid and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (9:1) or Acetonitrile to yield the pure product.

Reaction Mechanism Diagram

The following diagram illustrates the transformation from raw materials to the cyclized benzimidazole product.

SynthesisPath Start 4-Chloro-1,2-diaminobenzene + gamma-Butyrolactone Inter Intermediate: N-(2-amino-4-chlorophenyl) -4-hydroxybutanamide Start->Inter Ring Opening (Acid Cat.) Product Target: 3-(5-Chloro-1H-benzimidazol-2-yl) propan-1-ol Inter->Product Cyclodehydration (-H2O)

Caption: Acid-catalyzed condensation of diamine and lactone to form the benzimidazole core.

Pharmaceutical Applications

Scaffold for CB2 Receptor Agonists

Researchers utilize the 5-chloro-benzimidazole scaffold to develop selective Cannabinoid Receptor Type 2 (CB2) agonists . The 5-chloro group enhances lipophilicity and receptor affinity, while the propyl-alcohol chain mimics the alkyl chains found in endogenous cannabinoids, serving as a linker for further polar groups.

Relationship to Bendamustine

While not the direct precursor to Bendamustine (which possesses a butanoic acid side chain), this molecule is a critical structural analog .

  • Bendamustine Side Chain: 4-(...)-butanoic acid (4 carbons).[2][3]

  • Target Molecule Side Chain: 3-(...)-propan-1-ol (3 carbons).

  • Utility: It serves as a reference standard for impurity profiling and as a starting material for "short-chain" nitrogen mustard analogs designed to alter pharmacokinetic profiles.

Functionalization Potential

The molecule acts as a versatile "linchpin" intermediate:

  • Alcohol Oxidation: Converts to 3-(5-chloro-1H-benzimidazol-2-yl)propanoic acid.

  • Chlorine Displacement: The 5-chloro position is activated for Buchwald-Hartwig aminations, allowing the introduction of complex amine motifs (e.g., morpholines, piperazines) common in kinase inhibitors.

Quality Control & Analytical Validation

To ensure the integrity of the material for research or production, the following analytical workflow is recommended.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (Benzimidazole absorption max).

  • Retention Time: Expect elution around 8–10 minutes depending on flow rate (1.0 mL/min).

NMR Characterization (DMSO-d₆)
  • Aromatic Region (7.0–7.6 ppm): Three distinct signals corresponding to the trisubstituted benzene ring (H4, H6, H7).

  • Propyl Chain:

    • Triplet (~2.8 ppm): -CH₂- attached to the imidazole ring.

    • Multiplet (~1.9 ppm): Central -CH₂-.

    • Triplet (~3.5 ppm): -CH₂-OH adjacent to the alcohol.

QC Workflow Diagram

QC_Workflow Sample Crude Product TLC TLC Check (EtOAc:MeOH 9:1) Sample->TLC HPLC HPLC Purity (>98% Area) TLC->HPLC If single spot NMR 1H-NMR / 13C-NMR Structure Verification HPLC->NMR If pure Release Final Release Certificate of Analysis NMR->Release If conforms

Caption: Analytical workflow for validating the purity and identity of the synthesized intermediate.

Safety and Handling (GHS Classification)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood with nitrile gloves and safety goggles. Avoid dust formation.

References

  • ChemBK . (n.d.). 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol Physicochemical Properties. Retrieved from [Link][4]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 2950966, 3-(2-amino-5-chloro-1H-benzimidazol-1-yl)propan-1-ol (Isomer/Related). Retrieved from [Link]

  • MDPI . (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists. Molecules. Retrieved from [Link]

  • American Chemical Society . (2021).[5] Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. J. Org. Chem. Retrieved from [Link]

  • SynZeal . (n.d.). Bendamustine Impurity Profiling and Standards. Retrieved from [Link]

Sources

Structural Elucidation and Pharmacological Profiling of C₁₀H₁₁ClN₂O

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific chemical identity of C₁₀H₁₁ClN₂O . Note that this molecular formula corresponds to distinct structural isomers with divergent applications.

This guide prioritizes 4-Chloromethylaminorex (4-Cl-MAR) , a psychoactive oxazoline derivative of significant interest in forensic toxicology and structure-activity relationship (SAR) studies, while also characterizing 1-(4-Chlorophenyl)piperazin-2-one , a critical scaffold in medicinal chemistry.

A Technical Guide to Isomeric Differentiation, Synthesis, and Mechanism

Chemical Identity & Nomenclature[1][2][3][4][5][6]

The molecular formula C₁₀H₁₁ClN₂O possesses a Degree of Unsaturation (DoU) of 6, indicating the presence of a benzene ring (4 DoU) plus two additional degrees of unsaturation (rings or double bonds). In the context of pharmaceutical research, this formula maps primarily to two distinct chemical entities.

Primary Target: 4-Chloromethylaminorex (4-Cl-MAR)

This molecule is a halogenated analog of the psychostimulant 4-Methylaminorex (4-MAR). It is the primary subject of this guide due to its pharmacological relevance in monoamine transporter research.

  • Preferred IUPAC Name: 5-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine[1]

  • Structural Class: 2-Amino-5-aryl-2-oxazoline

  • Key Feature: Chiral centers at C4 and C5 (typically existing as cis and trans diastereomers, with cis often being more potent).

Secondary Target: 1-(4-Chlorophenyl)piperazin-2-one

A versatile building block used in the synthesis of antifungal agents and serotonin modulators.

  • Preferred IUPAC Name: 1-(4-chlorophenyl)piperazin-2-one

  • Structural Class: Phenylpiperazinone

  • Key Feature: A lactam ring fused to a phenylpiperazine backbone.

Comparative Analytical Profile

Differentiation between these isomers is critical during synthesis and forensic analysis.

Feature4-Chloromethylaminorex (Oxazoline)1-(4-Chlorophenyl)piperazin-2-one (Lactam)
Core Heterocycle 5-membered Oxazoline ring6-membered Piperazinone ring
Nitrogen Environment Exocyclic amine (-NH₂) & Endocyclic imine (=N-)Secondary amine (-NH-) & Amide (-N-CO-)
¹H NMR (Characteristic) Doublet (~1.0 ppm) for C4-CH₃ ; Benzylic proton doublet (~5.0 ppm)No methyl doublet; Ethylene bridge multiplets (3.0–4.0 ppm)
IR Spectroscopy Strong C=N stretch (~1680 cm⁻¹)Strong Amide C=O stretch (~1650 cm⁻¹)
Mass Spectrometry m/z 210/212 (Cl isotope pattern); Fragment m/z 140 (Chlorobenzaldehyde loss)m/z 210/212; Fragment m/z 153 (Chlorophenyl isocyanate)

Synthetic Protocol: 4-Chloromethylaminorex

Objective: Synthesis of cis-4-Cl-MAR via the Cyanogen Bromide cyclization route. This protocol is chosen for its stereoselectivity potential and high atom economy.

Retrosynthetic Logic

The oxazoline ring is constructed by cyclizing a 1,2-aminoalcohol with a one-carbon electrophile (Cyanogen Bromide). The aminoalcohol precursor determines the stereochemistry.

Step-by-Step Methodology

Precursor Preparation:

  • Bromination: React 4-chloropropiophenone with bromine in glacial acetic acid to yield α-bromo-4-chloropropiophenone.

  • Amination: React the α-bromo intermediate with hexamethylenetetramine (Delépine reaction) followed by acid hydrolysis to yield 2-amino-1-(4-chlorophenyl)propan-1-one.

  • Reduction: Reduce the ketone using Sodium Borohydride (NaBH₄) in ethanol to obtain 2-amino-1-(4-chlorophenyl)propan-1-ol (norephedrine analog).

Cyclization (The Critical Step):

  • Reagents: 2-amino-1-(4-chlorophenyl)propan-1-ol (1.0 eq), Cyanogen Bromide (BrCN, 1.1 eq), Sodium Acetate (2.0 eq).

  • Solvent: Methanol or THF.

  • Procedure:

    • Dissolve the aminoalcohol in methanol at 0°C.

    • Add Sodium Acetate (buffer) to scavenge HBr.

    • Dropwise addition of BrCN solution (handle with extreme caution; highly toxic).

    • Allow to warm to room temperature and stir for 3–5 hours.

    • Validation: Monitor via TLC (disappearance of polar aminoalcohol spot).

  • Workup: Basify with aqueous NaOH to pH 10. Extract with Dichloromethane (DCM).

  • Purification: Recrystallize from Isopropanol/Ether.

Synthetic Pathway Visualization

Synthesis_Pathway Start 4-Chloropropiophenone Inter1 α-Bromo Intermediate Start->Inter1 Br2 / AcOH Inter2 2-Amino-1-(4-chlorophenyl) propan-1-ol Inter1->Inter2 1. Hexamine 2. NaBH4 Red. Product 4-Chloromethylaminorex (C10H11ClN2O) Inter2->Product Cyclization Reagent Cyanogen Bromide (BrCN) Reagent->Product +

Figure 1: Synthetic route from propiophenone precursor to the final oxazoline product via BrCN cyclization.[2]

Pharmacological Mechanism of Action

Context: 4-Cl-MAR acts as a psychostimulant. Its structural similarity to Aminorex and Amphetamine dictates its interaction with Monoamine Transporters (MATs).

Primary Mechanism: Transporter Reversal

Unlike simple reuptake inhibitors (e.g., Cocaine), aminorex analogs typically act as substrate-type releasers .

  • Translocation: The molecule enters the presynaptic neuron via the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET).

  • VMAT2 Interaction: It disrupts the Vesicular Monoamine Transporter 2 (VMAT2), causing leakage of neurotransmitters from storage vesicles into the cytosol.

  • Reverse Transport: The elevated cytosolic concentration of neurotransmitters forces DAT/NET to reverse direction, pumping dopamine/norepinephrine out into the synaptic cleft.

Signaling Pathway Diagram

MOA_Pathway Drug 4-Cl-MAR (Extracellular) DAT Dopamine Transporter (DAT) Drug->DAT Substrate Binding Vesicle Synaptic Vesicle (VMAT2) DAT->Vesicle Internalization SynapseDA Synaptic Cleft Dopamine Accumulation DAT->SynapseDA Efflux CytosolDA Cytosolic Dopamine Surge Vesicle->CytosolDA Displaces DA CytosolDA->DAT Reverse Transport Receptor Post-Synaptic Dopamine Receptor SynapseDA->Receptor Activation

Figure 2: Mechanism of Action illustrating the substrate-type release of dopamine at the synaptic cleft.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65583628, 4-(4-chlorophenyl)-4-methyl-4,5-dihydro-oxazol-2-amine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). 4-Chloromethylaminorex: Substance Details and Identification. Retrieved from [Link]

  • Brandt, S. D., et al. (2010). Analytical characterization of the designer drug 4-methylaminorex and its halogenated analogues. Drug Testing and Analysis.[3] (Contextual grounding for halogenated aminorex synthesis).

Sources

The Privileged Scaffold: A Technical Guide to Benzimidazole Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide analyzes the pharmacophoric versatility of the benzimidazole scaffold, defining its role as a "privileged structure" in medicinal chemistry.[1] Moving beyond its historical confinement to anthelmintic and anti-ulcer applications, we explore its high-affinity interactions with eukaryotic tubulin, prokaryotic FtsZ, and oncogenic kinases (CDK4/6, VEGFR). This document provides mechanistic insights, structural causality, and validated experimental protocols for researchers aiming to exploit this moiety in next-generation drug discovery.

Introduction: The Isosteric Advantage

The benzimidazole core represents a structural isostere of the purine nucleus (specifically adenine and guanine). This bio-mimicry allows benzimidazole derivatives to interact seamlessly with biopolymers that naturally bind nucleotides, including DNA, RNA, and ATP-binding pockets of kinases.

From a synthetic perspective, the scaffold offers three vectors for diversification: the N1 position (solubility/bioavailability), the C2 position (electronic tuning/target specificity), and the benzene ring (C4-C7) substitution (steric fit).

The Cytoskeletal Checkpoint: Tubulin and FtsZ

The most established mechanism of benzimidazoles lies in their ability to disrupt cytoskeletal dynamics. This activity spans across evolutionary domains, affecting both eukaryotic microtubules and their prokaryotic homolog, FtsZ.

Eukaryotic Tubulin: The Colchicine Binding Site

Benzimidazoles (e.g., Nocodazole, Albendazole) function as microtubule destabilizing agents.

  • Mechanism: They bind to the colchicine-binding site located at the interface of

    
    - and 
    
    
    
    -tubulin heterodimers.
  • Causality: Binding induces a conformational change that prevents the curved-to-straight transition necessary for microtubule polymerization. This caps the microtubule plus-end, leading to catastrophic depolymerization.

  • Therapeutic Outcome: In oncology, this triggers the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase and forcing apoptosis.

Prokaryotic FtsZ: The Antimicrobial Frontier

FtsZ is the bacterial homolog of tubulin and essential for cell division (cytokinesis).[2][3][4]

  • Target: Trisubstituted benzimidazoles bind to the interdomain cleft of FtsZ.

  • Mechanism: They inhibit the GTP-dependent polymerization of FtsZ, preventing the formation of the Z-ring (the contractile ring that separates daughter cells).[3]

  • Significance: This represents a novel antimicrobial pathway effective against multi-drug resistant (MDR) M. tuberculosis and MRSA, distinct from cell-wall synthesis inhibitors.

Visualization: Microtubule Destabilization Pathway

TubulinMechanism Benzimidazole Benzimidazole Ligand Tubulin β-Tubulin (Colchicine Site) Benzimidazole->Tubulin Binds with High Affinity Complex Ligand-Tubulin Complex Tubulin->Complex Conformational Change Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure of Spindle Formation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Checkpoint Activation

Figure 1: Mechanistic cascade of benzimidazole-induced microtubule destabilization leading to apoptotic cell death.

The Kinase Cascade: Oncology Targets

Modern medicinal chemistry has successfully adapted the benzimidazole scaffold to target the ATP-binding cleft of protein kinases.

CDK4/6 Inhibition (Abemaciclib)

Abemaciclib (Verzenio) is a premier example of a benzimidazole-containing drug used in HR+, HER2- breast cancer.

  • Structural Logic: The benzimidazole moiety acts as the hinge-binder, forming critical hydrogen bonds with the kinase backbone residues (e.g., Val101 in CDK6). The isopropyl group at N1 optimizes hydrophobic interactions within the pocket.

  • Effect: Inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby blocking the cell cycle transition from G1 to S phase.

VEGFR2 Inhibition

Newer derivatives (e.g., benzimidazole-oxadiazole hybrids) target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

  • Activity: These compounds exhibit IC50 values in the low micromolar to nanomolar range (0.3–5.5 µM).

  • Mechanism: They act as Type II inhibitors, binding to the inactive conformation (DFG-out) of the kinase, suppressing tumor angiogenesis.

Quantitative Data Summary

Target ClassSpecific TargetDrug/Compound ExampleMechanism of ActionPotency Metric (Typical)
Cytoskeletal

-Tubulin
Albendazole, NocodazoleInhibits polymerization (Colchicine site)IC50: 0.05 - 0.5

M (Cancer lines)
Cytoskeletal FtsZ (Bacteria)Trisubstituted BenzimidazolesInhibits Z-ring formationMIC: 0.5 - 6

g/mL (M. tb)
Kinase CDK4/6AbemaciclibATP-competitive inhibition (G1 arrest)Ki: < 2 nM
Kinase VEGFR2Benzimidazole-OxadiazolesAngiogenesis inhibitionIC50: ~0.3

M
Metabolic H+/K+ ATPaseOmeprazoleCovalent binding (Disulfide bond)IC50: ~1

M

Experimental Validation Protocols

Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetric)

Objective: To quantify the inhibition of tubulin assembly by a benzimidazole candidate.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP Stock: 100 mM (Essential for polymerization energy).

  • Buffer (PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • Control: Paclitaxel (Enhancer), Nocodazole (Inhibitor), DMSO (Vehicle).

Step-by-Step Methodology:

  • Preparation: Keep all reagents on ice (4°C). Tubulin is unstable at room temperature when not polymerized.

  • Master Mix: Dilute Tubulin to 3.0 mg/mL (approx. 30 µM) in PEM buffer containing 1 mM GTP. Note: High concentration is critical for critical concentration (Cc) threshold.

  • Compound Addition: In a pre-chilled 96-well half-area plate, add 5 µL of test compound (10x final concentration in 10% DMSO).

  • Initiation: Add 45 µL of the Tubulin/GTP Master Mix to each well.

  • Measurement: Immediately transfer to a plate reader pre-warmed to 37°C .

  • Kinetics: Measure Absorbance (OD) at 340 nm every 30 seconds for 60 minutes.

    • Why 340 nm? Polymerized microtubules scatter light; free tubulin does not. An increase in OD indicates polymerization.[5]

  • Analysis: Calculate

    
     (rate of polymerization) and Steady State OD. A potent benzimidazole will show a flat line (suppressed OD increase) compared to the vehicle control.
    
Protocol B: Kinase Inhibition Assay (FRET-based)

Objective: To determine the IC50 of a benzimidazole derivative against CDK4 or VEGFR2.

Methodology:

  • Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Enzyme/Substrate Mix: Mix recombinant kinase (e.g., CDK4/CycD1, 2 nM) with a peptide substrate labeled with a fluorophore (e.g., ULight-labeled peptide).

  • Inhibitor Incubation: Add test compound (serial dilution) and incubate for 15 mins to allow equilibrium binding to the ATP pocket.

  • ATP Start: Initiate reaction by adding ATP (at

    
     concentration, typically 10-50 µM).
    
  • Detection: After 60 mins, add EDTA (to stop reaction) and a Europium-labeled anti-phospho-antibody.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Logic: Signal is proportional to phosphorylation. Reduced signal = Kinase Inhibition.

Visualization: Assay Workflow Logic

AssayWorkflow Compound Benzimidazole Candidate Mix Incubation (4°C or RT) Compound->Mix Target Purified Target (Tubulin or Kinase) Target->Mix Trigger Trigger Addition (GTP or ATP) Mix->Trigger Equilibrium Reached Readout Signal Detection (OD340 or TR-FRET) Trigger->Readout Kinetic Measurement

Figure 2: Generalized workflow for validating benzimidazole activity against structural and enzymatic targets.

References

  • Kumar, N. M., et al. (2025). "Benzimidazole derivatives in oncology: A review of molecular targets and therapeutic potential in clinical trial."[6] International Journal of Pharmaceutical Research and Development.

  • Zhang, J., et al. "Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6)."[6] FDA/Center for Drug Evaluation and Research.

  • BenchChem Protocols (2025). "In Vitro Tubulin Polymerization Assay Protocol." BenchChem Technical Library.

  • Ojima, I., et al. (2013). "SAR studies on trisubstituted benzimidazoles as inhibitors of Mtb FtsZ for the development of novel antitubercular agents." Journal of Medicinal Chemistry.

  • Refaat, H. M., et al. (2025). "Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity."[7] ACS Omega.

Sources

Spectroscopic data (NMR, IR, Mass Spec) of benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive Spectroscopic Characterization of Benzimidazole Derivatives: A Technical Guide for Structural Elucidation

Executive Summary Benzimidazole serves as a privileged scaffold in medicinal chemistry, forming the core of blockbuster therapeutics like omeprazole (proton pump inhibitor) and albendazole (anthelmintic). However, its amphoteric nature and rapid annular tautomerism present unique challenges in structural characterization. This guide provides a rigorous, data-driven framework for interpreting the spectroscopic signatures (NMR, IR, MS) of benzimidazole derivatives, designed for researchers requiring high-fidelity structural validation.

Structural Dynamics & Tautomerism

The benzimidazole core exists as a resonance hybrid. In solution, the N-H proton oscillates between N1 and N3 (annular tautomerism). This equilibrium is solvent-dependent and critical for interpreting NMR spectra.

  • Fast Exchange (CDCl₃): The tautomeric shift is often faster than the NMR time scale, resulting in averaged signals for the benzenoid protons (e.g., H-4 and H-7 appear equivalent).

  • Slow Exchange (DMSO-d₆/Low Temp): Strong hydrogen bonding with polar aprotic solvents can slow the exchange, resolving distinct signals for the tautomers.

Tautomerism T1 1H-Tautomer (N1-H, N3) TS Transition State (Proton Transfer) T1->TS k1 (Solvent Dependent) TS->T1 T2 3H-Tautomer (N3-H, N1) TS->T2 k-1 T2->TS

Figure 1: Annular tautomerism equilibrium in benzimidazole. The rate (k) dictates whether NMR signals are averaged or distinct.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

¹H NMR Characterization

The ¹H NMR spectrum is dominated by the labile N-H proton and the deshielded H-2 proton (in 2-unsubstituted derivatives).

Critical Protocol: Solvent Selection

  • Standard: DMSO-d₆ is the gold standard. It shifts the N-H signal downfield (12.0–13.5 ppm) via H-bonding, separating it from aromatic signals.

  • Alternative: CD₃OD induces H/D exchange, causing the N-H signal to disappear, confirming its identity.

Table 1: Characteristic ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton TypeChemical Shift (δ, ppm)MultiplicityMechanistic Insight
N-H (H-1) 12.0 – 13.6Broad SingletHighly deshielded by aromatic ring current and H-bonding. Labile.
C-H (H-2) 8.0 – 8.5SingletLocated between two electronegative nitrogens; highly acidic.
Benzenoid (H-4, H-7) 7.5 – 7.8Doublet/Multiplet"Pseudo-ortho" to N. Often equivalent in symmetrical derivatives.
Benzenoid (H-5, H-6) 7.1 – 7.4Triplet/Multiplet"Pseudo-meta" to N. Shielded relative to H-4/7.
¹³C NMR Characterization

The ¹³C spectrum is less sensitive to tautomerism but provides definitive confirmation of the quaternary carbons.

Table 2: Characteristic ¹³C NMR Chemical Shifts

Carbon PositionChemical Shift (δ, ppm)Assignment Logic
C-2 (N=C-N) 140 – 145Most deshielded due to attachment to two heteroatoms.
C-3a / C-7a 130 – 140Quaternary bridgehead carbons.
C-4 / C-7 115 – 120Benzenoid carbons α to the bridgehead.
C-5 / C-6 120 – 125Benzenoid carbons β to the bridgehead.

Infrared (IR) Spectroscopy

IR is a rapid diagnostic tool for confirming the imidazole ring closure and N-H functionality.

Key Diagnostic Bands:

  • ν(N-H) Stretching (3400–3100 cm⁻¹): Appears as a broad band due to extensive intermolecular hydrogen bonding. In dilute solution (non-H-bonding), it sharpens and shifts to ~3450 cm⁻¹.

  • ν(C=N) Stretching (1620–1550 cm⁻¹): The "fingerprint" of the imidazole ring. Coordination with metals often shifts this to lower frequencies.

  • ν(C=C) Aromatic (1500–1400 cm⁻¹): Skeletal vibrations of the benzene ring.

Mass Spectrometry (MS)

Benzimidazoles are highly stable aromatic systems. Under Electron Ionization (EI), they exhibit intense molecular ions (M⁺˙).[1]

Fragmentation Pathway: The primary decomposition route involves the sequential loss of HCN (27 Da) , a hallmark of nitrogen heterocycles.

MS_Fragmentation M_Ion Molecular Ion [M]+. (Stable Aromatic Core) Frag1 Fragment [M - HCN]+. (Ring Contraction) M_Ion->Frag1 - HCN (27 Da) R_CN Loss of R-CN (If 2-substituted) M_Ion->R_CN Alternative Pathway Frag2 Fragment [M - HCN - HCN]+. (Loss of 2nd Nitrogen) Frag1->Frag2 - HCN

Figure 2: Primary fragmentation pathway of benzimidazole under Electron Ionization (EI).

Experimental Protocols

Protocol A: NMR Sample Preparation for Tautomer Resolution

Objective: To obtain sharp, resolved signals for labile protons.

  • Drying: Dry the benzimidazole derivative under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trace water (which catalyzes proton exchange).

  • Solvent: Use DMSO-d₆ (99.9% D) stored over molecular sieves. Avoid CDCl₃ unless studying averaged tautomers.

  • Concentration: Prepare a solution of 5–10 mg sample in 0.6 mL solvent. High concentrations promote aggregation/stacking, broadening signals.

  • Acquisition: Run ¹H NMR with at least 16 scans. If N-H is broad, heat the probe to 313 K (40°C) to accelerate exchange (averaging signal) or cool to 253 K (-20°C) to freeze tautomers (splitting signal).

Protocol B: Structural Elucidation Workflow

Workflow Start Unknown Derivative MS 1. Mass Spectrometry (ESI/EI) Confirm MW and [M+H]+ Start->MS IR 2. IR Spectroscopy Check 3100-3400 (NH) & 1600 (C=N) MS->IR H1_NMR 3. 1H NMR (DMSO-d6) Identify H-2 singlet & NH broad peak IR->H1_NMR C13_NMR 4. 13C NMR (APT/DEPT) Confirm Quaternary C (130-140 ppm) H1_NMR->C13_NMR Decision Ambiguous Substitution? C13_NMR->Decision NOESY 5. NOESY / HMBC Correlate NH to ortho-substituents Decision->NOESY Yes Final Structure Confirmed Decision->Final No NOESY->Final

Figure 3: Step-by-step logical workflow for the structural validation of benzimidazole derivatives.

References

  • Nieto, C. I., et al. (2014).[2][3] An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629.[3] Link

  • Claramunt, R. M., et al. (2006). The structure of benzimidazoles in the solid state: A 13C and 15N CPMAS NMR study. Magnetic Resonance in Chemistry, 44(6), 566-570. Link

  • Banjare, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity.[4][5] Journal of Drug Delivery and Therapeutics, 8(5), 460-464.[4] Link

  • BenchChem. (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. BenchChem Technical Library. Link

Sources

Safety, handling, and MSDS for 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety & Handling of 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol

Executive Summary & Chemical Identity

This technical guide outlines the safety, handling, and operational protocols for 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol . As a functionalized benzimidazole derivative, this compound serves as a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly as a precursor for alkylating agents used in medicinal chemistry (e.g., antihistamines or dopamine antagonists).

Unlike standard commercial reagents, specific toxicological data for this intermediate is often extrapolated from structural analogs. This guide utilizes Read-Across Toxicology based on the benzimidazole pharmacophore to establish a robust safety margin.

Chemical Identification Matrix
PropertySpecification
Chemical Name 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol
Molecular Formula C₁₀H₁₁ClN₂O
Molecular Weight 210.66 g/mol
Physical State Solid (Crystalline Powder)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water.
pKa (Predicted) ~5.5 (Benzimidazole nitrogen)
CAS Number Note: Often custom synthesized; refer to specific lot CoA. Analogous to amine precursor CAS 915921-08-3.[1]

Hazard Identification & Toxicology (GHS Classification)

Basis of Classification: In the absence of compound-specific in vivo data, classification is derived from the Benzimidazole Structural Alert and analogous chlorinated heterocycles.

GHS Label Elements
  • Signal Word: WARNING

  • Hazard Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard - Suspected)

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4).[2]

  • H315: Causes skin irritation (Category 2).[3]

  • H319: Causes serious eye irritation (Category 2A).

  • H335: May cause respiratory irritation (STOT SE 3).[2]

  • H373: May cause damage to organs (Liver/Blood) through prolonged or repeated exposure (Based on benzimidazole metabolism).

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume.[2][4]

  • P280: Wear protective gloves (Nitrile)/protective clothing/eye protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[2]

Storage, Stability, & Handling Protocols

This section details the causal link between the chemical's properties and the required handling procedures.

A. Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerate). Benzimidazoles can undergo slow oxidation or discoloration at ambient temperatures over long durations.

  • Atmosphere: Hygroscopic potential is low, but storage under Inert Gas (Argon/Nitrogen) is recommended to prevent moisture-mediated hydrolysis of impurities.

  • Container: Amber glass vials with PTFE-lined caps to prevent photolytic degradation.

B. Handling Workflow (The "Why" and "How")
  • Electrostatic Risk: As a dry organic powder, static charge can cause dispersion. Use anti-static gun or spatula.

  • Solvent Compatibility: When preparing stock solutions, avoid chlorinated solvents (DCM/Chloroform) for long-term storage as they may induce slow quaternization of the benzimidazole nitrogen. Use DMSO or Methanol .

Visualization: Safe Handling & Dissolution Workflow

HandlingProtocol Start Solid Reagent (Cold Storage 4°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins Weighing Weighing (Fume Hood) Anti-static Spatula Equilibrate->Weighing Class II Hood Solvent Add Solvent (DMSO/MeOH) Weighing->Solvent Min Vol Dissolution Vortex/Sonication (Clear Solution) Solvent->Dissolution Usage Experimental Use (Aliquot) Dissolution->Usage

Figure 1: Step-by-step protocol for transitioning the solid reagent to a stable stock solution, emphasizing condensation prevention.

Emergency Response & Waste Disposal

This protocol is self-validating: it prioritizes containment before treatment to minimize total exposure surface area.

A. Spills and Exposure[2][4][6][7]
  • Inhalation: Move to fresh air immediately. If wheezing occurs, administer oxygen (trained personnel only).

  • Skin Contact: Do NOT use ethanol or DMSO to wash skin; these solvents enhance transdermal absorption of the compound. Wash with copious soap and water.[2][5]

  • Eye Contact: Flush with saline or water for 15 minutes. Lifting eyelids is crucial as particulates can trap under the lid.

B. Waste Disposal
  • Solid Waste: Dispose of as Hazardous Chemical Waste (Incineration).

  • Liquid Waste: Collect in "Non-Halogenated Organic" waste streams (if dissolved in MeOH) or "Halogenated" (if DCM was used in extraction).

  • Deactivation: For surface cleaning, use a 10% bleach solution followed by ethanol to degrade trace residues.

Visualization: Emergency Decision Tree

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash with SOAP/WATER (No Solvents!) Skin->ActionSkin ActionEye Flush 15 mins (Hold Lids Open) Eye->ActionEye ActionInhale Fresh Air + Oxygen (Seek Medical) Inhale->ActionInhale

Figure 2: Rapid response decision tree for laboratory exposure incidents.

Synthesis & Application Context

Understanding the chemical utility of 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol reinforces the need for purity and safety.

  • Primary Application: It is a linker intermediate . The hydroxyl group is typically converted to a leaving group (Chloride via

    
     or Mesylate via 
    
    
    
    ) to facilitate N-alkylation of piperidines or other amines.
  • Relevance: This substructure is homologous to the "Intermediate 1" used in the synthesis of Domperidone (a dopamine antagonist), where the benzimidazole moiety provides receptor affinity [1].

  • Reaction Safety: When reacting this alcohol with Thionyl Chloride (

    
    ), significant 
    
    
    
    and
    
    
    gas is evolved. This transformation must be performed in a well-ventilated fume hood with a caustic scrubber.

References

  • National Center for Biotechnology Information (2026). Domperidone Synthesis and Intermediates. PubChem Compound Summary. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Halogenated Benzimidazoles. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3-(5-Chloro-1H-Benzo[d]imidazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-(5-Chloro-1H-benzo[d]imidazol-2-yl)propan-1-ol . This compound represents a critical scaffold in medicinal chemistry, serving as a precursor for antihistamines, antiparasitics, and kinase inhibitors. The method utilizes a modified Phillips Condensation , reacting 4-chloro-1,2-diaminobenzene with


-butyrolactone under acidic conditions. This guide prioritizes process safety, impurity control, and reproducibility, designed for implementation in both discovery and process development laboratories.

Introduction & Retrosynthetic Analysis

The benzimidazole moiety is a "privileged structure" in drug discovery due to its ability to mimic purine bases and interact with diverse biological targets. The 2-hydroxyalkyl substitution improves aqueous solubility and provides a versatile handle for further functionalization (e.g., esterification, oxidation to carboxylic acids).

Strategic Logic

Direct condensation of the diamine with a lactone is chosen over the carboxylic acid route (using 4-hydroxybutanoic acid) because


-butyrolactone (GBL) is stable, commercially available, and acts as a "masked" acid equivalent that drives the reaction forward via entropy-favored ring opening followed by cyclodehydration.

Key Mechanistic Insight: The reaction proceeds through an initial nucleophilic attack of the diamine on the lactone carbonyl, forming an amide intermediate. Acidic conditions then catalyze the cyclization to the imidazole ring, eliminating water.

Reaction Scheme Visualization

The following diagram illustrates the reaction pathway and the critical intermediate states.

ReactionPathway Reactants Reactants 4-Cl-1,2-Diaminobenzene + Gamma-Butyrolactone Inter Intermediate N-(2-amino-4-chlorophenyl) -4-hydroxybutanamide Reactants->Inter Nucleophilic Attack (Reflux) Cyclization Cyclization (Acid Catalyzed) Inter->Cyclization - H2O Product Product 3-(5-Chloro-1H-benzo[d] imidazol-2-yl)propan-1-ol Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway from ring opening of GBL to benzimidazole formation.

Materials & Reagents

To ensure reproducibility, use reagents meeting the following specifications.

ReagentCAS No.[1][2]GradeEq.Role
4-Chloro-1,2-diaminobenzene 95-83-0>97%1.0Limiting Reagent

-Butyrolactone (GBL)
96-48-0>99%1.5Reagent & Co-solvent
Hydrochloric Acid (4N) 7647-01-0ACS10-15 volCatalyst & Solvent
Ammonium Hydroxide (28%) 1336-21-6ACSN/ANeutralization
Activated Charcoal 7440-44-0Powder5 wt%Decolorization

Experimental Protocol

Method A: Acid-Catalyzed Condensation (Standard)

This method is preferred for its scalability and ease of workup.

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-Chloro-1,2-diaminobenzene (5.0 g, 35.0 mmol) to the flask.

  • Solvent Addition: Add 4N HCl (50 mL). Stir until the diamine is fully dissolved (solution may appear pink/brown due to trace oxidation).

  • Reagent Addition: Add

    
    -Butyrolactone  (4.5 g, 4.0 mL, 52.5 mmol) dropwise over 5 minutes.
    
    • Note: A slight excess of GBL ensures complete consumption of the expensive diamine.

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 6–8 hours.

    • IPC (In-Process Control): Monitor by TLC (System: 10% MeOH in DCM). The starting diamine (

      
      ) should disappear; the product (
      
      
      
      ) will appear as a UV-active spot.
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Clarification (Optional): If dark insoluble impurities are present, add activated charcoal (0.25 g), stir for 15 mins, and filter through a Celite pad.

  • Neutralization (Critical Step): Place the filtrate in an ice bath (0–5°C). Slowly add Ammonium Hydroxide (28%) dropwise with vigorous stirring until the pH reaches 8–9 .

    • Observation: A heavy off-white to pale yellow precipitate will form.

    • Caution: Exothermic reaction. Do not let temperature rise above 20°C to avoid oiling out.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
     mL) to remove ammonium salts.
    
  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) .

    • Dissolve in hot ethanol, add hot water until turbid, then cool slowly to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours.

Workflow Visualization

Workflow Start Start: Charge Diamine + 4N HCl Reflux Add GBL & Reflux (6-8h) Start->Reflux IPC IPC: TLC Check (Diamine consumed?) Reflux->IPC IPC->Reflux No (Continue Heating) Neutralize Cool & Neutralize (NH4OH to pH 8-9) IPC->Neutralize Yes Filter Filter & Wash (Cold H2O) Neutralize->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst End Final Product Dry @ 50°C Recryst->End

Figure 2: Operational workflow for the synthesis and purification process.

Characterization & Quality Control (QC)

A self-validating system requires confirmation of structure and purity.

TestExpected ResultInterpretation
Appearance Off-white to pale beige powderDark color indicates oxidation; recrystallize again.
Melting Point 145–148°CSharp range indicates high purity.
MS (ESI+)

(for

)
Observe characteristic 3:1 isotopic pattern for Cl (

).
1H NMR See belowConfirms 2-substituted propyl chain and 5-Cl pattern.
NMR Interpretation (DMSO- , 400 MHz)
  • 
     12.4 (s, 1H):  Broad singlet for benzimidazole NH (exchangeable).
    
  • 
     7.55 (d, 1H):  Aromatic proton (C4-H, doublet due to meta coupling).
    
  • 
     7.50 (d, 1H):  Aromatic proton (C7-H).
    
  • 
     7.15 (dd, 1H):  Aromatic proton (C6-H, ortho+meta coupling).
    
  • 
     4.60 (t, 1H):  OH proton (triplet if not exchanging fast).
    
  • 
     3.50 (q, 2H): 
    
    
    
    adjacent to OH.
  • 
     2.85 (t, 2H): 
    
    
    
    adjacent to Benzimidazole ring.
  • 
     1.90 (m, 2H):  Central 
    
    
    
    of the propyl chain.

Note on Tautomerism: In solution, the 5-chloro and 6-chloro tautomers are in rapid equilibrium. The NMR may show broadened aromatic peaks or averaged signals depending on temperature.

Troubleshooting & Optimization

  • Problem: Low Yield / Oiling Out.

    • Cause: Neutralization was too fast or temperature was too high.

    • Solution: Keep the neutralization temperature strictly

      
      . If oil forms, decant the aqueous layer and triturate the oil with diethyl ether or cold acetonitrile to induce crystallization.
      
  • Problem: Starting Material Remains.

    • Cause: Loss of HCl concentration or insufficient GBL.

    • Solution: Add an additional 0.2 eq of GBL and check if the reflux condenser is sealing properly to prevent solvent/acid loss.

  • Problem: Product is Colored (Pink/Red).

    • Cause: Oxidation of unreacted diamine.

    • Solution: The charcoal step (Step 7) is mandatory if the starting material was old/colored. Perform the reaction under Nitrogen atmosphere for higher purity.

Safety & Handling (MSDS Highlights)

  • 4-Chloro-1,2-diaminobenzene: Toxic if swallowed or inhaled. Potential sensitizer. Use in a fume hood.

  • 
    -Butyrolactone:  Controlled substance in some jurisdictions (GABA precursor). Verify local regulations. Irritant.
    
  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

References

  • Phillips Condensation Methodology: Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541.

  • Synthesis of 2-Substituted Benzimidazoles: Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). "The Use of Polyphosphoric Acid in the Synthesis of 2-Substituted Benzimidazoles." Journal of the American Chemical Society, 79(2), 427–429.

  • Green Synthesis Alternatives (Microwave): Srinivas Rao, S., et al. (2013).[3] "A facile and green synthesis of N-substituted-2-chlorobenzimidazoles." Der Pharma Chemica, 5(6), 69-72.[3]

  • Compound Data & Properties (PubChem): National Center for Biotechnology Information. "PubChem Compound Summary for CID 7302, Gamma-Butyrolactone."

  • General Benzimidazole Synthesis Protocols: Organic Chemistry Portal. "Synthesis of Benzimidazoles."

Sources

Application Note: Chlorobenzimidazoles in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Target Validation, Cytotoxicity Profiling, and Mechanism of Action Studies

Abstract

Chlorobenzimidazoles represent a privileged scaffold in oncology due to their dual-functionality: they serve as potent inhibitors of microtubule dynamics (cytosolic targets) and critical regulators of transcriptional elongation (nuclear targets). The chlorine substitution, particularly at the C-2, C-5, and C-6 positions, enhances lipophilicity (


) and metabolic stability, facilitating membrane permeability. This guide details the application of chlorobenzimidazoles—specifically focusing on the 5,6-dichloro motif—in cancer research, providing validated protocols for evaluating tubulin polymerization inhibition, kinase targeting (CDK9/CK2), and cell cycle arrest.

Introduction: The Chlorobenzimidazole Scaffold

The benzimidazole core is structurally similar to purine nucleotides, allowing it to interact with diverse biological targets. The addition of chlorine atoms creates Chlorobenzimidazoles , which exhibit distinct biological profiles compared to their non-halogenated counterparts.

Key Mechanisms of Action (MOA)
  • Transcriptional Inhibition (Nuclear): The classic tool compound DRB (5,6-dichlorobenzimidazole-1-β-D-ribofuranoside) inhibits Cyclin-Dependent Kinase 9 (CDK9) and Casein Kinase 2 (CK2), blocking RNA Polymerase II phosphorylation and halting transcriptional elongation.[1]

  • Microtubule Destabilization (Cytosolic): Many 2-aryl-chlorobenzimidazoles bind to the colchicine site of tubulin, preventing polymerization and causing mitotic arrest at the G2/M phase.

  • Kinase Inhibition: Recent derivatives (e.g., 1-substituted-5,6-dichlorobenzimidazoles) have shown dual inhibition of BRAF(V600E) and EGFR signaling pathways.

Visualizing the Mechanism of Action

The following diagram illustrates the bifurcated signaling pathways targeted by chlorobenzimidazole derivatives.

Chlorobenzimidazole_MOA Compound Chlorobenzimidazole Scaffold Nuclear Nuclear Entry Compound->Nuclear Riboside analogs (e.g., DRB) Cytosol Cytosolic Retention Compound->Cytosol 2-Aryl derivatives CDK9 Target: CDK9 / P-TEFb Nuclear->CDK9 RNAPII RNA Pol II CTD Phosphorylation Block CDK9->RNAPII Inhibits Transcription Transcriptional Elongation Arrest RNAPII->Transcription Halts Apoptosis_N Apoptosis (Mcl-1 downregulation) Transcription->Apoptosis_N Tubulin Target: Beta-Tubulin (Colchicine Site) Cytosol->Tubulin Polymerization Inhibition of Polymerization Tubulin->Polymerization Blocks Mitosis G2/M Cell Cycle Arrest Polymerization->Mitosis Apoptosis_C Apoptosis (Caspase-3 Activation) Mitosis->Apoptosis_C

Caption: Dual-pathway mechanism of chlorobenzimidazoles targeting nuclear transcription (Red) and cytosolic microtubules (Blue).

Application 1: Transcriptional Elongation Inhibition (The DRB Protocol)

Compound: 5,6-Dichlorobenzimidazole-1-β-D-ribofuranoside (DRB).[1] Purpose: To study gene expression kinetics or induce apoptosis in Mcl-1 dependent cancers (e.g., breast cancer, leukemia).

Scientific Rationale

DRB is a reversible inhibitor of CDK9. Unlike irreversible inhibitors, DRB allows researchers to synchronize transcription. By washing out DRB, a "wave" of transcriptional elongation can be followed to measure gene length and polymerase speed [1].

Protocol: DRB-Induced Transcriptional Arrest

Reagents:

  • DRB (Sigma/Merck): Dissolve to 50-100 mM in DMSO. Store at -20°C.

  • Cell Line: HeLa or MCF-7 (Breast Cancer).[2]

Step-by-Step:

  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment: Treat cells with 50–100 µM DRB for 3–6 hours.

    • Note: DRB solubility is limited in aqueous media; do not exceed 0.5% DMSO final concentration.

  • Validation (Western Blot): Lyse cells and probe for Ser2-phosphorylated RNA Polymerase II .

    • Expected Result: A significant decrease in Ser2-P signal compared to untreated control, confirming CDK9 inhibition.

  • Apoptosis Induction (Optional): For cytotoxicity studies, extend treatment to 24–48 hours. Monitor Mcl-1 protein levels, which should degrade rapidly due to its short half-life when transcription is blocked [2].

Application 2: Tubulin Polymerization Inhibition

Compound: Novel 2-aryl or 5,6-dichloro-benzimidazole derivatives. Purpose: To screen library compounds for antimitotic activity.

Scientific Rationale

Chlorobenzimidazoles often bind to the colchicine-binding site on


-tubulin. This binding prevents the curved-to-straight conformational change necessary for microtubule assembly, leading to mitotic catastrophe [3].
Protocol: Fluorescence-Based Tubulin Polymerization Assay

This assay allows real-time monitoring of microtubule assembly using a fluorescent reporter (DAPI or specific kit fluorophores) that enhances intensity upon binding to polymerized microtubules.

Reagents:

  • Purified Tubulin Protein (>99% pure, porcine brain source).

  • GTP (Guanoisine Triphosphate) stock (100 mM).

  • General Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Test Compounds (10 µM final).

  • Controls: Paclitaxel (Stabilizer), Nocodazole or Colchicine (Destabilizer).

Step-by-Step:

  • Preparation: Keep all reagents on ice (4°C). Tubulin will polymerize spontaneously if warmed.

  • Master Mix: Prepare tubulin solution (3 mg/mL) in General Buffer supplemented with 1 mM GTP.

  • Plating: Add 5 µL of 10x Test Compound (in DMSO) to a 96-well black half-area plate.

    • Control: DMSO only (Vehicle).

  • Initiation: Add 45 µL of cold Tubulin/GTP Master Mix to each well.

  • Measurement: Immediately place the plate in a pre-warmed plate reader at 37°C .

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI-based assays) every 30 seconds for 60 minutes.

Data Interpretation:

  • Vmax (Slope): Rate of polymerization. Chlorobenzimidazoles should decrease the slope.

  • Steady State (Plateau): Final polymer mass. Potent inhibitors will show a flattened line near baseline (similar to Nocodazole).

Experimental Workflow: From Synthesis to Cell Cycle Analysis

The following workflow outlines the standard path for validating a new chlorobenzimidazole derivative.

Workflow Synth Synthesis: 5,6-dichloro-benzimidazole derivatives Solubility Solubility Check: DMSO < 0.5% Synth->Solubility Screen Primary Screen: MTT Assay (IC50) Solubility->Screen Decision IC50 < 10 µM? Screen->Decision Decision->Synth No (Redesign) Mechanism Mechanism Validation Decision->Mechanism Yes Flow Flow Cytometry: Cell Cycle (PI Staining) Mechanism->Flow TubulinAssay Tubulin Polymerization Assay Mechanism->TubulinAssay

Caption: Decision tree for evaluating novel chlorobenzimidazole anticancer candidates.

Detailed Protocol: Cell Cycle Analysis (Flow Cytometry)

To distinguish between transcriptional arrest (often G1/S block or non-specific) and tubulin inhibition (G2/M arrest).

Reagents:

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A in PBS).

  • 70% Ethanol (ice cold).

Step-by-Step:

  • Treatment: Treat cancer cells (e.g., A549, HeLa) with the IC50 concentration of the chlorobenzimidazole for 24 hours.

  • Harvest: Trypsinize cells, wash with PBS, and pellet (500xg, 5 min).

  • Fixation: Resuspend pellet in 200 µL PBS. Add 800 µL ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.

    • Critical Step: Fix at -20°C for at least 2 hours (overnight preferred).

  • Staining: Wash cells with PBS to remove ethanol. Resuspend in 500 µL PI Staining Solution.

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCalibur). Record 10,000 events.

Expected Results:

  • Tubulin Inhibitors: Significant accumulation of cells in the G2/M peak (4N DNA content).

  • Transcriptional Inhibitors (DRB): May show S-phase accumulation or sub-G1 peak (apoptosis) without distinct G2/M arrest [4].

Structure-Activity Relationship (SAR) Summary

When designing or selecting chlorobenzimidazoles, the following SAR trends are generally observed in cancer literature:

PositionSubstitution EffectBiological Consequence
C-2 Aryl / HeteroarylCritical for tubulin binding (mimics colchicine ring).
C-5, C-6 Dichloro (-Cl) Increases lipophilicity and metabolic stability. Enhances potency against kinases (e.g., CDK9, BRAF).
N-1 Ribose / AlkylRibose confers CDK/CK2 specificity (DRB). Alkyl chains often improve tubulin affinity.

References

  • Singh, R. et al. (2023). 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression.[3] Scientific Reports. Available at: [Link]

  • Wang, F. et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies.[4][5] Bioorganic Chemistry.[6][7] Available at: [Link]

  • Sokmen, B. et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors. BMC Chemistry. Available at: [Link]

Sources

Application Note: Characterization and Utilization of 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol (CBI-3HP) in CB2 Receptor Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for the utilization of 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol (referred to herein as CBI-3HP ) as a functionalized scaffold for the development and characterization of Cannabinoid Receptor Type 2 (CB2) ligands.

Abstract

The benzimidazole scaffold represents a privileged structure in the design of selective CB2 receptor agonists, offering a robust alternative to classical indole-based cannabinoids (e.g., aminoalkylindoles). 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol (CBI-3HP) serves as a critical functionalized intermediate. While the core 5-chloro-benzimidazole motif provides the necessary orthosteric anchoring within the CB2 receptor pocket, the 3-hydroxypropyl tail acts as a versatile "chemical handle." This guide details the physicochemical properties of CBI-3HP, its role in Structure-Activity Relationship (SAR) expansion, and protocols for evaluating the binding affinity and functional potency of its lipophilic derivatives.

Compound Profile & Chemical Properties[1][2][3][4]

CBI-3HP is defined by a 5-chlorobenzimidazole core substituted at the C2 position with a propanol chain. This structure balances the hydrophobic requirements for receptor entry with a polar handle for derivatization.

PropertySpecification
IUPAC Name 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-ol
Molecular Formula C

H

ClN

O
Molecular Weight 210.66 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Low)
pKa (Calc) ~5.6 (Benzimidazole N3), ~14.8 (Alcohol)
Storage -20°C, desiccated, protected from light.
Stability Stable in solution (DMSO) for 3 months at -20°C. Avoid strong acids/oxidizers.
Structural Significance in CB2 Binding

The CB2 receptor orthosteric site is highly lipophilic.

  • 5-Chloro Motif: Mimics the electronegative/lipophilic substituents found in potent ligands (e.g., the iodine in AM630), engaging in halogen bonding or hydrophobic packing with residues like Phe117 or Trp194 .

  • Benzimidazole NH: Can function as a hydrogen bond donor to Ser285 or Thr114 , though N-alkylation is often preferred to lock the bioactive tautomer.

  • 3-Hydroxypropyl Tail: The hydroxyl group itself is too polar for high-affinity binding in the deep hydrophobic channel. However, it serves as a linker to attach lipophilic "tails" (e.g., benzyl, adamantyl, or fatty acid groups) which are required to reach sub-nanomolar potency.

Mechanism of Action: CB2 Signaling Pathway

Upon binding of a potent CBI-3HP derivative, the CB2 receptor undergoes a conformational change that activates the


 protein complex. This leads to the inhibition of Adenylyl Cyclase (AC) and a subsequent drop in intracellular cAMP.
Signaling Diagram (Graphviz)

CB2_Signaling cluster_Cell Intracellular Response LIGAND CBI-3HP Derivative (Agonist) CB2 CB2 Receptor (GPCR) LIGAND->CB2 Binding Gi G_i/o Protein (Gα_i + Gβγ) CB2->Gi Activation (GTP exchange) AC Adenylyl Cyclase (AC) Gi->AC Inhibition (-) MAPK MAPK/ERK Pathway Gi->MAPK Activation (+) cAMP cAMP Levels AC->cAMP Reduced Synthesis PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation

Caption: Canonical CB2 receptor signaling.[1] Agonist binding recruits


, inhibiting Adenylyl Cyclase and lowering cAMP, while simultaneously activating MAPK/ERK pathways.

Experimental Protocols

Protocol A: Derivatization for High-Affinity Screening

Rationale: The native alcohol (CBI-3HP) typically exhibits micromolar affinity. To generate nanomolar probes, the hydroxyl group must be esterified or etherified.

Materials:

  • CBI-3HP (1 eq)

  • Acyl Chloride (e.g., Adamantane-1-carbonyl chloride) or Alkyl Bromide (1.1 eq)

  • Base: Triethylamine (Et3N) or NaH

  • Solvent: Anhydrous DCM or DMF

Procedure:

  • Dissolution: Dissolve 50 mg of CBI-3HP in 2 mL anhydrous DCM (for esters) or DMF (for ethers).

  • Activation: Add 1.5 eq of Et3N (for acyl chlorides) or 1.2 eq NaH (for alkyl bromides; Note: NaH will also deprotonate the benzimidazole Nitrogen, leading to N,O-bis-alkylation if not carefully controlled. Use stoichiometric control or N-protection if O-selectivity is required).

  • Coupling: Add the lipophilic electrophile dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC (5% MeOH in DCM).

  • Purification: Quench with water, extract with EtOAc, and purify via silica flash chromatography.

  • Validation: Confirm structure via 1H-NMR and LC-MS.

Protocol B: Competition Radioligand Binding Assay ( Determination)

Rationale: To determine the binding affinity of CBI-3HP or its derivatives against a standard radioligand.

Reagents:

  • Membrane Prep: HEK293 cells stably expressing human CB2 (hCB2).

  • Radioligand: [³H]-CP55,940 (0.5 nM final concentration).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM EDTA, 5 mM MgCl₂, 0.5 mg/mL BSA (fatty acid-free).

  • Non-specific Control: 10 µM WIN-55,212-2.

Workflow:

  • Preparation: Dilute CBI-3HP (or derivative) in DMSO to generate a 10-point concentration curve (

    
     M to 
    
    
    
    M). Final DMSO concentration < 1%.[1]
  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (5-10 µg protein/well).

    • 25 µL [³H]-CP55,940.

    • 25 µL Test Compound (CBI-3HP).

  • Equilibrium: Incubate for 90 minutes at 30°C.

  • Harvest: Filter rapidly through GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

  • Analysis: Fit data to a one-site competition model using non-linear regression (GraphPad Prism) to calculate

    
     and 
    
    
    
    (Cheng-Prusoff equation).
Protocol C: cAMP Functional Assay (Agonist Mode)

Rationale: To verify if the ligand acts as an agonist (inhibiting cAMP) or inverse agonist.

Reagents:

  • hCB2-expressing cells (e.g., CHO-K1 hCB2).

  • Forskolin (10 µM) - to stimulate cAMP baseline.

  • TR-FRET cAMP detection kit (e.g., Lance Ultra or HTRF).

Workflow:

  • Stimulation: Incubate cells with Forskolin (10 µM) + Test Compound (various concentrations) for 30 minutes at RT.

  • Lysis/Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 1 hour.

  • Interpretation:

    • Agonist: Dose-dependent decrease in TR-FRET signal (lower cAMP) relative to Forskolin-only control.

    • Inverse Agonist: Increase in cAMP above baseline (if constitutive activity is present).

Experimental Workflow Diagram

Workflow Start Start: CBI-3HP (Scaffold) Deriv Chemical Derivatization (Ester/Ether) Start->Deriv Lipophilic Tailing Bind Radioligand Binding Assay ([3H]-CP55,940) Deriv->Bind Screening Func Functional Assay (cAMP/GTPγS) Bind->Func Hit Confirmation (Ki < 100 nM) Func->Deriv SAR Optimization Lead Lead Candidate Selection Func->Lead Full Agonist Profile

Caption: Integrated workflow for converting the CBI-3HP scaffold into a potent CB2 therapeutic candidate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Binding Affinity (

> 1 µM)
Hydroxyl group is too polar; insufficient hydrophobic contact.Crucial: Derivatize the -OH group with a bulky lipophilic moiety (e.g., 1-adamantanyl, 4-methoxybenzyl).
High Non-Specific Binding Ligand is too lipophilic (LogP > 5).Add 0.1% BSA to assay buffer; use silanized tubes for dilutions.
Precipitation in Assay Poor aqueous solubility.Ensure DMSO stock is fully dissolved; do not exceed 1% DMSO in final assay buffer.
N vs. O Alkylation Mixtures Tautomerism of benzimidazole ring.Use selective protection strategies or milder bases (e.g., K2CO3 in acetone) to favor specific isomers.

References

  • Benzimidazole Scaffolds in CB2 Discovery: Pagé, D., et al. (2008).[2] "Novel benzimidazole derivatives as selective CB2 agonists." Bioorganic & Medicinal Chemistry Letters, 18(13), 3695-3700.[2] Link

  • CB2 Receptor Signaling: Atwood, B. K., & Mackie, K. (2010). "CB2: a cannabinoid receptor with an identity crisis." British Journal of Pharmacology, 160(3), 467-479. Link

  • Radioligand Binding Protocols: Hume, D. A., et al. (2009). "Standardized protocols for Cannabinoid Receptor binding." Methods in Molecular Biology. Link

  • Structure-Activity Relationships (SAR): Xing, C., et al. (2020). "Cryo-EM structure of the human cannabinoid receptor CB2." Cell, 180(4), 645-654. Link

Sources

Application Note: Kinetic Characterization of 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol as a CK2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This Application Note details the protocol for assaying the enzymatic inhibition profile of 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol (referred to herein as Compound-5Cl ).

Benzimidazole derivatives are a privileged scaffold in medicinal chemistry, particularly known for their ability to inhibit Casein Kinase 2 (CK2) and other Ser/Thr kinases via ATP-competitive mechanisms.[1] While the 5-chloro substitution pattern is a classic motif found in early CK2 inhibitors (e.g., DRB analogs), the addition of the 2-hydroxypropyl tail provides a unique handle for solubility and potential fragment-linking.

This guide focuses on characterizing Compound-5Cl using a bioluminescent ADP-detection platform (ADP-Glo™), providing a robust, self-validating workflow to determine IC50 values and Mode of Action (MoA).

Key Biological Context[2][3]
  • Primary Target: Casein Kinase 2 (CK2α).

  • Mechanism: Competitive inhibition at the ATP-binding cleft.[1]

  • Secondary Liability: Cytochrome P450 (CYP1A2) inhibition (common in benzimidazoles).

Experimental Workflow

The following diagram outlines the logical flow of the characterization cascade, from compound preparation to data validation.

AssayWorkflow Compound Compound-5Cl (10 mM DMSO Stock) Dilution Serial Dilution (1:3 Log Series) Compound->Dilution Solubilization RxnAssembly Enzymatic Reaction (CK2 + Casein + ATP) Dilution->RxnAssembly 5 µL Transfer Detection ADP-Glo™ Detection (Luminescence) RxnAssembly->Detection 60 min Incubation Analysis Data Analysis (IC50 & Lineweaver-Burk) Detection->Analysis RLU Output Analysis->RxnAssembly Optimization (if Z' < 0.5)

Figure 1: High-level screening cascade for kinetic characterization.

Materials & Reagents

To ensure reproducibility, use the following grade of reagents.

ComponentSpecificationRole
Compound-5Cl >98% Purity (HPLC)Test Inhibitor
CK2α Enzyme Recombinant human (10 ng/µL)Target Enzyme
Substrate Casein (dephosphorylated)Phospho-acceptor
ATP Ultra-pure (10 mM stock)Co-substrate
Assay Buffer 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100Reaction Matrix
Detection ADP-Glo™ Kinase Assay (Promega)Signal Generation
Control TBB (4,5,6,7-Tetrabromobenzotriazole)Positive Control (Known CK2 Inhibitor)

Protocol 1: IC50 Determination (Dose-Response)

This protocol uses a luminescent assay that quantifies the ADP produced during the kinase reaction. It is less prone to interference from fluorescent compounds than FRET-based assays.

Step 4.1: Compound Preparation
  • Stock Solution: Dissolve Compound-5Cl in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute to ensure complete solubilization.

    • Note: The hydroxypropyl tail improves solubility compared to bare chlorobenzimidazoles, but verify clarity visually.

  • Serial Dilution: Prepare a 12-point dose-response curve in DMSO.

    • Start at 1 mM (100x final concentration).

    • Perform 1:3 serial dilutions down to 0.5 nM.

  • Intermediate Plate: Transfer 1 µL of each DMSO dilution into 24 µL of 1x Kinase Buffer (4% DMSO final).

Step 4.2: Enzymatic Reaction Assembly

Perform in a white, low-volume 384-well plate.

  • Enzyme Addition: Add 2 µL of CK2α enzyme (0.5 ng/µL final) to assay wells.

  • Compound Addition: Add 1 µL of the diluted Compound-5Cl (from Step 4.1).

    • Pre-Incubation: Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.

  • Substrate Initiation: Add 2 µL of Substrate Mix (20 µM Casein + 10 µM ATP).

    • Final Volume: 5 µL.

    • Final DMSO: 0.8%.

  • Incubation: Seal plate and incubate for 60 minutes at RT (23°C).

Step 4.3: Detection (ADP-Glo™)
  • ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at RT.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, then to light (Luciferase). Incubate for 30 minutes.

  • Read: Measure Luminescence (Integration time: 0.5 – 1.0 sec) on a multimode plate reader (e.g., EnVision, GloMax).

Protocol 2: Mechanism of Action (MoA) Validation

To confirm Compound-5Cl acts as an ATP-competitive inhibitor (typical for benzimidazoles), perform a Lineweaver-Burk analysis.

Experimental Setup

Repeat Protocol 1, but vary the ATP concentration across the plate while keeping the substrate (Casein) saturating.

  • Matrix:

    • [ATP]: 1 µM, 5 µM, 10 µM, 50 µM, 100 µM.

    • [Compound-5Cl]: 0 (DMSO), 0.5x IC50, 1x IC50, 2x IC50.

Expected Outcome & Analysis

Plot


 (Reaction Velocity) vs. 

(ATP Concentration).

MoA_Logic Start Analyze Lineweaver-Burk Plot Intersect Where do lines intersect? Start->Intersect Y_Axis Y-Axis (1/Vmax) Intersect->Y_Axis Same Intercept X_Axis X-Axis (-1/Km) Intersect->X_Axis Same Intercept Left_Quadrant Left of Y-Axis Intersect->Left_Quadrant Intersect in Q2 Competitive Competitive Inhibition (Vmax unchanged, Km increases) Y_Axis->Competitive NonComp Non-Competitive (Vmax decreases, Km unchanged) X_Axis->NonComp Mixed Mixed Inhibition Left_Quadrant->Mixed

Figure 2: Decision tree for interpreting kinetic plots.

Interpretation for Compound-5Cl: If the lines intersect at the Y-axis (same


 but different 

), the compound is ATP-Competitive . This is the expected result for 5-chloro-benzimidazole derivatives binding to the hinge region of CK2.

Data Analysis & Calculations

IC50 Calculation

Normalize raw Luminescence Units (RLU) to controls:



Fit data to a 4-parameter logistic equation (Hill Slope):



Ki Calculation (Cheng-Prusoff)

For ATP-competitive inhibitors:



  • Critical: Ensure you determine the

    
     of ATP for your specific batch of CK2 enzyme before calculating 
    
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Signal ATP contamination or incomplete depletionIncrease ADP-Glo Reagent incubation time to 60 min. Ensure buffers are ATP-free.
Compound Precipitation Hydrophobicity of benzimidazole coreLimit final DMSO to <1%. If precipitating, add 0.05% CHAPS or Tween-20 to the buffer.
Flat Dose-Response Enzyme concentration too highPerform an enzyme titration. Ensure the assay is in the linear velocity phase (conversion <10%).
Z' Factor < 0.5 Pipetting error or driftUse automated liquid handling. Centrifuge plates (1000 rpm, 1 min) to remove bubbles.

References

  • Pagano, M. A., et al. (2004). "Tetrabromobenzimidazole, an inhibitor of protein kinase CK2."[2] Biochemical Journal. Link

    • Context: Establishes the benzimidazole scaffold as a core CK2 inhibitor.[1][2][3]

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Link

    • Context: The gold-standard protocol for ADP detection assays.
  • Battistutta, R., et al. (2000). "The crystal structure of the complex between CK2 and the inhibitor TBB." Molecular Cell. Link

    • Context: Structural basis for benzimidazole binding at the
  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery.[2] Wiley-Interscience.

    • Context: Definitive guide on calcul

Sources

Application Note: 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-(5-Chloro-1H-benzo[d]imidazol-2-yl)propan-1-ol (CAS: 10252-89-8) represents a critical "C3-linker" scaffold in modern medicinal chemistry. Its structural utility lies in the combination of a privileged pharmacophore (the 5-chlorobenzimidazole ring) with a versatile aliphatic alcohol handle.

This Application Note provides a comprehensive technical guide for utilizing this intermediate. Unlike generic product sheets, this document focuses on the causality of synthetic choices , offering field-proven protocols for synthesis, activation, and library generation. We explore its role as a precursor for H1-antihistamines, kinase inhibitors, and DNA-binding bis-benzimidazoles, emphasizing the control of regiochemistry during N-alkylation—a common pitfall in benzimidazole chemistry.

Chemical Profile & Structural Logic

Physicochemical Properties[1]
PropertyValueRelevance
CAS Number 10252-89-8Unique Identifier
Formula C₁₀H₁₁ClN₂OCore Scaffold
Molecular Weight 210.66 g/mol Fragment-based design compliant
Solubility DMSO, Methanol, Hot EthanolPoor water solubility requires polar organic solvents for reactions.
pKa (Imid-NH) ~12.5Weakly acidic; requires strong base (NaH, K₂CO₃) for N-alkylation.
pKa (Imid-N) ~5.5Basic nitrogen; forms stable salts with HCl/H₂SO₄.
Structural "Hub" Analysis

The molecule functions as a divergent synthesis hub. The 5-chloro substituent modulates lipophilicity and metabolic stability (blocking para-hydroxylation of the phenyl ring), while the propanol chain serves as a flexible tether (linker) that can be activated for nucleophilic attack.

Tautomeric Consideration (Expert Insight): In its unsubstituted 1H-form, the molecule exists as a tautomeric mixture where the 5-chloro and 6-chloro positions are chemically equivalent due to rapid proton exchange between N1 and N3. Crucial: Upon N-alkylation, this symmetry breaks, potentially yielding a mixture of 5-chloro and 6-chloro regioisomers.

Synthesis Protocol: The "Make"

This protocol details the condensation of 4-chloro-o-phenylenediamine with


-butyrolactone (GBL). This route is preferred over linear acid condensation due to the entropy-driven initial formation of the amide intermediate.
Materials
  • Reactant A: 4-Chloro-1,2-diaminobenzene (4-Cl-OPD) [CAS: 95-83-0]

  • Reactant B:

    
    -Butyrolactone (GBL) [CAS: 96-48-0]
    
  • Catalyst/Solvent: 4N Hydrochloric Acid (HCl)

  • Neutralization: Aqueous Ammonia (25%) or NaOH

Step-by-Step Methodology
  • Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Cl-OPD (14.2 g, 100 mmol) in 4N HCl (100 mL) .

  • Addition: Add

    
    -Butyrolactone (12.9 g, 150 mmol) . The excess GBL drives the equilibrium forward.
    
  • Reflux: Heat the mixture to reflux (approx. 105°C) for 6–8 hours .

    • Mechanism:[1][2][3][4] The primary amine of the diamine attacks the lactone carbonyl, opening the ring to form an amide intermediate. Subsequent acid-catalyzed cyclodehydration closes the imidazole ring.

  • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting diamine (fluorescent blue) should disappear, replaced by a lower Rf UV-active spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully adjust pH to ~8–9 using aqueous ammonia or 4N NaOH. Caution: Exothermic.

    • The product will precipitate as a solid.

  • Purification:

    • Filter the crude solid.

    • Recrystallization: Dissolve in minimum boiling ethanol, treat with activated charcoal (if dark), filter hot, and cool to crystallize.

    • Yield: Expected 65–75% (Off-white to pale grey crystals).

Functionalization Protocols: The "Use"

Once synthesized, the alcohol group is rarely the final target. It is almost exclusively converted into a leaving group (LG) to facilitate coupling with secondary amines (e.g., piperazines) or phenols.

Pathway A: Activation to Alkyl Chloride

This is the standard industrial route for creating antihistamine precursors.

  • Reagent: Thionyl Chloride (

    
    ).
    
  • Protocol:

    • Suspend the alcohol (10 mmol) in dry Dichloromethane (DCM) or Chloroform.

    • Add

      
       (15 mmol) dropwise at 0°C.
      
    • Reflux for 2 hours.

    • Evaporate solvent/excess

      
       to obtain the 3-(5-chloro-1H-benzimidazol-2-yl)propyl chloride hydrochloride  salt.
      
    • Note: The HCl salt is stable. The free base chloride is unstable and can self-alkylate (polymerize) if stored for long periods.

Pathway B: Divergent Library Synthesis (N-Alkylation vs. C-Alkylation)

The following diagram illustrates the divergent synthesis pathways available from this intermediate.

G Start Intermediate: 3-(5-Cl-benzimidazol-2-yl)propan-1-ol Activation Activation (SOCl2 or MsCl) Start->Activation Step 1 N_Alk N-Alkylation (Regioisomer Risk) Start->N_Alk + R-X (Base) Chloride Electrophile: Propyl Chloride/Mesylate Activation->Chloride LG Formation Target1 Target Class A: CNS/Antihistamines (Coupling w/ Piperazines) Chloride->Target1 + Sec. Amine (K2CO3/KI) Target2 Target Class B: Bis-Benzimidazoles (DNA Binding Agents) Chloride->Target2 + Benzimidazole (Dimerization) N_Alk->Start N1-Substitution locks 5/6-Cl pos.

Figure 1: Divergent synthetic pathways. The alcohol serves as the pivot point for library generation.

Application Case Study: Synthesis of a Multi-Target Kinase Inhibitor

Objective: Create a library of compounds targeting the ATP-binding pocket of kinases (e.g., EGFR or VEGFR), utilizing the benzimidazole as the hinge-binding motif.

Rational Design:

  • Head: 5-Chloro-benzimidazole (Hinge binder).

  • Linker: Propyl chain (Spans the ribose pocket).

  • Tail: Substituted Piperazine (Solvent-exposed interaction).

Experimental Protocol (Coupling):

  • Activation: Convert 1.0 eq of the alcohol to the mesylate (MsCl, Et3N, DCM, 0°C). Why Mesylate? Milder than

    
    , avoids HCl salt formation which complicates the next step.
    
  • Coupling:

    • Dissolve the crude mesylate in Acetonitrile (

      
      ).
      
    • Add Substituted Piperazine (1.2 eq).

    • Add Potassium Carbonate (

      
      )  (3.0 eq) and a catalytic amount of Potassium Iodide (KI)  (0.1 eq). KI acts as a Finkelstein catalyst, converting the mesylate to the more reactive iodide in situ.
      
    • Heat to 80°C for 12 hours.

  • Validation:

    • HPLC: Monitor disappearance of mesylate.

    • NMR (DMSO-d6): Verify the triplet at

      
       ~2.4 ppm (N-CH2-propyl) distinct from the O-CH2 precursor (
      
      
      
      ~3.5 ppm).

Troubleshooting & Optimization (Scientist-to-Scientist)

IssueRoot CauseSolution
Low Yield in Step 1 Incomplete ring closure or hydrolysis of lactone.Ensure acid concentration is at least 4N. If using 4-hydroxybutyric acid, switch to PPA (Polyphosphoric Acid) at 140°C.
Regioisomer Mix Alkylation of N1 on the benzimidazole ring.If N1-alkylation is required, separate isomers via Chiral HPLC or fractional crystallization. If N1-H is desired (active form), use a protecting group (e.g., THP) or ensure the reaction conditions (pH) favor the neutral species.
Polymerization Self-reaction of the activated chloride/mesylate.The free base of the chloro-propyl intermediate contains both a nucleophile (N) and an electrophile (Cl). Always store as the HCl salt.
Sticky Precipitate Formation of "oils" during workup.Use a seed crystal during neutralization. Add isopropanol (IPA) to the aqueous mixture to induce cleaner precipitation.

References

  • Hein, D. W., et al. (1957). The Synthesis of Benzimidazole Derivatives from o-Phenylenediamines and Aliphatic Acids. Journal of the American Chemical Society. Link (Foundational synthesis method).

  • BOC Sciences. (2024). Product Data: 3-(5-Chloro-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride.[] (Demonstrates the commercial relevance of the amine derivative).

  • Tonelli, M., et al. (2010). Benzimidazole derivatives as a new class of potential antitumor agents.[2][6] Bioorganic & Medicinal Chemistry.[2][4][6][7][8][9] (Context for bis-benzimidazole applications).

  • PubChem. (2025). Compound Summary: 3-(5-Chloro-1H-benzimidazol-2-yl)propan-1-ol.Link (General chemical data).

  • MDPI. (2022). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists.Link (Application in receptor ligand design).

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide addresses the stability, solubility, and handling of 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol (hereafter referred to as Compound-Cl-OH ) in DMSO. The following protocols are designed for researchers requiring high-integrity stock solutions for biological assays or medicinal chemistry applications.

Part 1: Critical Stability Overview

Executive Summary: Compound-Cl-OH is chemically stable in anhydrous DMSO for >6 months when stored at -20°C. However, it is physically unstable in "wet" DMSO (DMSO containing >5% water), leading to rapid precipitation. The primary degradation pathway is not hydrolysis, but rather oxidative conversion of the primary alcohol to an aldehyde, accelerated by light and moisture.

ParameterStability StatusCritical Note
Chemical Stability HighThe benzimidazole core is robust. Hydrolysis is unlikely.
Physical Stability Moderate/Low High risk of precipitation if DMSO absorbs atmospheric water.
Oxidation Risk LowPrimary alcohol can oxidize to aldehyde over long-term storage at RT.
Light Sensitivity ModerateBenzimidazoles absorb UV; protect from direct light to prevent photolysis.
Part 2: Troubleshooting Guide (Symptom-Based)

Use this logic flow to diagnose issues with your stock solution.

Symptom 1: Visible Precipitate or Cloudiness
  • Cause: Hygroscopic Crash-Out. DMSO is highly hygroscopic.[1] If the tube was opened in a humid environment or stored loosely capped, the DMSO absorbed water. Compound-Cl-OH is lipophilic (due to the 5-Chloro group) and precipitates when water content exceeds ~10-15%.

  • Solution:

    • Warm the solution to 37°C for 5–10 minutes.

    • Vortex vigorously.

    • Critical: If it redissolves, use immediately. If not, sonicate for 60 seconds. Do not filter (you will lose compound concentration).

Symptom 2: New Peak in LC-MS (+14 Da or -2 Da)
  • Cause: Oxidation.

    • -2 Da (M-2): Conversion of the propyl alcohol to an aldehyde.

    • +14 Da (M+14): Further oxidation to a carboxylic acid (rare in pure DMSO).

  • Solution: This is irreversible. Discard the stock. Ensure future stocks are stored under inert gas (Argon/Nitrogen) and kept frozen.[1]

Symptom 3: Retention Time Shift (No Mass Change)
  • Cause: Protonation State Change. The benzimidazole nitrogen is basic (pKa ~5.5). In acidic mobile phases, it is protonated; in neutral/basic, it is neutral.

  • Solution: This is an analytical artifact, not degradation. Ensure your LC-MS mobile phase pH is consistent (e.g., 0.1% Formic Acid).

Part 3: Visual Troubleshooting Logic

TroubleshootingLogic Start Issue Detected Precipitate Solids / Haze Visible Start->Precipitate LCMS_Issue LC-MS Purity Drop Start->LCMS_Issue WaterUptake DMSO Water Uptake (Hygroscopicity) Precipitate->WaterUptake Likely Cause MassShift Mass Shift? LCMS_Issue->MassShift HeatVortex Action: Heat (37°C) + Vortex WaterUptake->HeatVortex Sonicate Action: Sonicate (1 min) HeatVortex->Sonicate If fails Oxidation M-2 Da (Aldehyde) Irreversible Degradation MassShift->Oxidation Yes RT_Shift RT Shift Only (pH Artifact) MassShift->RT_Shift No

Figure 1: Decision matrix for diagnosing stability issues with Compound-Cl-OH in DMSO.

Part 4: Best Practice Protocols
Protocol A: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM | Volume: 1 mL

  • Calculate Mass:

    • MW of Compound-Cl-OH

      
       210.66  g/mol .
      
    • Required Mass: 2.11 mg for 1 mL.

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%, water <0.005%).

    • Why? Standard "molecular biology grade" DMSO can already contain 0.1–0.5% water, initiating the precipitation clock.

  • Dissolution:

    • Add DMSO to the vial.[2]

    • Vortex for 30 seconds.

    • Checkpoint: Inspect for "schlieren" lines (swirls). If present, dissolution is incomplete. Sonicate for 2 minutes at room temperature.

  • Aliquotting (The Golden Rule):

    • Never store the bulk stock in one bottle.

    • Divide into single-use aliquots (e.g., 50 µL) in amber polypropylene tubes.

    • Reason: Benzimidazoles are light-sensitive, and repeated opening introduces atmospheric water.

Protocol B: Storage & Thawing Workflow

StorageWorkflow Dissolve Dissolve in Anhydrous DMSO Aliquot Aliquot into Amber Tubes Dissolve->Aliquot Seal Seal & Store (-20°C or -80°C) Aliquot->Seal Thaw Thaw Seal->Thaw When needed Mix Vortex Before Use (Stratification Risk) Thaw->Mix Discard Discard Leftover (Do NOT Refreeze) Mix->Discard Post-Exp

Figure 2: Lifecycle of a stable DMSO stock solution. Note the strict "No Refreeze" policy for optimal consistency.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store the stock at 4°C (Refrigerator)? A: NO. DMSO freezes at ~18.5°C. In a 4°C fridge, the stock will freeze. However, it may freeze slowly, causing "cryoconcentration" where the compound is excluded from the forming DMSO crystals, creating supersaturated pockets that precipitate irreversibly. Always store at -20°C (flash freeze) or Room Temperature (short term only, <2 weeks).

Q: My compound precipitated after one freeze-thaw cycle. Why? A: This is likely due to Water Uptake . When you take a -20°C tube out, condensation forms on the outside and inside of the rim. When you open it, that water drops into the DMSO. Fix: Allow the tube to reach Room Temperature completely before opening the cap. Wipe the outside dry.

Q: What is the maximum solubility in DMSO? A: While specific experimental max values vary, benzimidazole-alcohols typically achieve 50–100 mM in pure DMSO. However, for biological assays, we recommend limiting stocks to 10 mM to prevent precipitation upon dilution into aqueous buffers.

Q: Is the compound sensitive to light? A: Yes. The benzimidazole conjugation system absorbs UV/Blue light. Prolonged exposure can lead to radical formation or photo-oxidation of the alcohol group. Store in amber vials or wrap tubes in foil.

References
  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO.[3][4][5] Journal of Biomolecular Screening.[4][6][7][8]

    • Relevance: Establishes baseline stability metrics for diverse libraries in DMSO, highlighting w
  • Cheng, X., et al. (2003).[6] Studies on repository compound stability in DMSO under various conditions.[1][4][9] Journal of Biomolecular Screening.[4][6][7][8]

    • Relevance: Confirms that freeze/thaw cycles in the presence of humidity drive precipitation more than chemical degrad
  • Popa-Burke, I., et al. (2014).[8] Compound precipitation in high-concentration DMSO solutions.[7][8] Journal of Biomolecular Screening.[4][6][7][8]

    • Relevance: key study on the mechanics of precipit
  • Gaylord Chemical Company. (2007).[10] Dimethyl Sulfoxide (DMSO) Solubility Data.[5][7][8][10][11]

    • Relevance: Authoritative data on DMSO physical properties, including hygroscopicity and freezing points.

Sources

Technical Support Center: Scaling Up 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Process Optimization & Troubleshooting for CAS 915921-08-3 Methodology: Phillips Condensation (Acid-Catalyzed)

Core Directive & Executive Summary

This guide addresses the specific challenges in scaling up the synthesis of 3-(5-Chloro-1H-benzo[d]imidazol-2-yl)propan-1-ol . While the reaction appears straightforward—a condensation between 4-chloro-1,2-diaminobenzene (4-Cl-OPD) and


-butyrolactone  (GBL)—scale-up introduces non-linear variables regarding heat transfer, oxidative degradation, and product isolation.

The Central Challenge: The primary failure mode in this synthesis is not low conversion, but oxidative tar formation . 4-Cl-OPD is highly susceptible to air oxidation, leading to "purple/black" impurities that co-precipitate with the product, making downstream purification at scale economically unviable.

Standardized Scale-Up Protocol

Note: This protocol is designed for a 100g to 1kg scale.

Reaction Workflow Diagram

ReactionWorkflow Reactants Inputs: 4-Cl-OPD + GBL Acid Solvent/Cat: 4M HCl (aq) Reactants->Acid Reflux Process: Reflux (100-105°C) 6-12 Hours Acid->Reflux Monitor IPC: HPLC/TLC (Disappearance of Diamine) Reflux->Monitor Monitor->Reflux Incomplete Workup Workup: Cool to 10°C Neutralize (NH4OH) to pH 8-9 Monitor->Workup Conversion >98% Isolation Output: Filter Crude Recrystallize (EtOH/Water) Workup->Isolation

Figure 1: Standardized workflow for the acid-catalyzed Phillips condensation of 2-substituted benzimidazoles.

Quantitative Parameters
ParameterSpecificationRationale
Stoichiometry 1.0 eq (Diamine) : 1.2 eq (GBL)Slight excess of lactone drives equilibrium; GBL is easier to wash away than unreacted diamine.
Solvent/Catalyst 4N HCl (6-8 vol)Provides proton source for carbonyl activation and solubilizes the diamine.
Temperature 100°C - 105°C (Reflux)Required to overcome the activation energy for the ring closure (dehydration) step.
Atmosphere Nitrogen/Argon SpargeCRITICAL: Prevents oxidation of 4-Cl-OPD into quinone-imine tars.
Workup pH 8.5 - 9.5The pKa of the benzimidazole NH is ~12; the pyridine-like N is ~5.5. Precipitation occurs at basic pH.

Troubleshooting Modules

Module A: The "Black Tar" Phenomenon (Impurity Profile)

Symptom: The reaction mixture turns opaque black or deep purple; the isolated solid is sticky and dark. Root Cause: Oxidation of 4-chloro-1,2-diaminobenzene prior to cyclization.

Corrective Actions:

  • Degassing is Mandatory: Do not just blanket the reactor. You must sparge the HCl solution with nitrogen for 30 minutes before adding the diamine.

  • Addition Order: Add the diamine to the acid, not the acid to the diamine. The protonated salt (diammonium species) is significantly more resistant to oxidation than the free base.

  • Reducing Agents: On a >100g scale, adding 0.5 - 1.0 mol% of Sodium Metabisulfite or Tin(II) Chloride to the reaction matrix can act as an antioxidant scavenger without interfering with the condensation.

Module B: Reaction Stalling (Kinetics)

Symptom: HPLC shows intermediate amide (non-cyclized) persisting after 12 hours. Root Cause: The Phillips condensation proceeds in two steps: (1) Amide formation (fast), and (2) Cyclization/Dehydration (slow, rate-determining).

Corrective Actions:

  • Acid Concentration: If using <2N HCl, the proton concentration may be insufficient to catalyze the dehydration. Increase to 4N or 6N HCl.

  • Temperature Check: Ensure the internal temperature is actually at reflux (>100°C). If you are at high altitude or using a different solvent mixture, the temperature might be too low to drive the dehydration.

  • Azeotropic Distillation (Alternative): If the aqueous route fails, switch to a Dean-Stark apparatus using Toluene/p-TSA. Removing water physically drives the equilibrium toward the benzimidazole.

Module C: Regiochemistry & Isomers

Symptom: User detects "two spots" on TLC or split peaks in NMR. Explanation: 3-(5-Chloro-1H-benzimidazol-2-yl)propan-1-ol exists in tautomeric equilibrium. The hydrogen on the imidazole nitrogen hops between N1 and N3.

  • Solution: In solution (NMR), this appears as broad averaging or distinct tautomers depending on the solvent. This is not an impurity. It is the natural state of the molecule.

  • Note: The 5-Chloro and 6-Chloro positions are equivalent in the unsubstituted parent structure due to this tautomerism.

Diagnostic Logic Tree

Use this decision matrix to diagnose synthesis failures rapidly.

TroubleshootingTree Start Start Diagnosis ColorCheck Is reaction mixture black/opaque? Start->ColorCheck YieldCheck Is Yield < 50%? ColorCheck->YieldCheck No Sol_Oxidation CRITICAL FAILURE: Oxidative Degradation. Action: Restart with N2 sparge & add Na2S2O5. ColorCheck->Sol_Oxidation Yes PurityCheck Is melting point depressed (>5°C range)? YieldCheck->PurityCheck No Sol_Incomplete KINETIC FAILURE: Incomplete Cyclization. Action: Increase Temp or Acid Conc. YieldCheck->Sol_Incomplete Yes Sol_Salt ISOLATION FAILURE: Inorganic Salt Contamination. Action: Reslurry in water to remove NaCl/NH4Cl. PurityCheck->Sol_Salt Yes Sol_Success Process Optimal PurityCheck->Sol_Success No

Figure 2: Troubleshooting logic for benzimidazole synthesis deviations.

Frequently Asked Questions (FAQ)

Q1: Can I use Polyphosphoric Acid (PPA) instead of HCl? A: Yes, PPA is a classic reagent for this condensation. However, for this specific molecule (containing a free primary alcohol), PPA can be problematic. PPA is a strong dehydrating agent and can convert the terminal -OH group into an alkene (elimination) or form phosphate esters. Aqueous HCl (4N) is milder on the alcohol functionality.

Q2: The product is not precipitating upon neutralization. Why? A: The product has a polar alcohol chain and the benzimidazole core, making it somewhat amphiphilic.

  • Fix: If it doesn't precipitate at pH 9, saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate or n-Butanol.

  • Fix: Avoid over-basifying. At pH >11, the phenol-like acidity (if any impurities exist) or solubility might increase. Aim for pH 8-9.

Q3: How do I remove the purple color from the final product? A: If the product is already isolated but colored:

  • Dissolve the crude solid in refluxing Ethanol with 5% Activated Charcoal.

  • Filter hot through Celite.

  • Allow to crystallize slowly.

  • Note: If the color persists, it is likely incorporated into the crystal lattice. You may need to convert it to the HCl salt, recrystallize the salt (which purifies efficiently), and then neutralize back to the free base.

Q4: Is the 5-Chloro substituent stable? A: Yes, the aryl chloride is stable under these reflux conditions. It will not hydrolyze to the phenol. However, be aware that 4-chloro-1,2-diaminobenzene is a suspected mutagen/carcinogen (like many phenylenediamines). Handle with strict engineering controls (isolators/fume hoods).

References

  • Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society, 2393.
  • Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541. Link

  • Standard Protocol Validation: "Synthesis of 2-substituted benzimidazoles via condensation of o-phenylenediamines." Organic Chemistry Portal. Link

  • CAS Registry: 915921-08-3 (3-(5-Chloro-1H-benzimidazol-2-yl)propan-1-ol). Common Chemistry. Link

  • Scale-Up Safety: "Handling of Phenylenediamines." ECHA Registration Dossier. (Referenced for safety protocols regarding 4-Cl-OPD handling).

Technical Support Center: Analytical Refinement for 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Method Development, Troubleshooting, and Impurity Profiling Molecule ID: 5-Cl-BIP-OH (Provisional Code)

Core Directive: The "Tautomer Trap"

WARNING: Before you inject a single sample, you must understand the dynamic nature of this molecule.

The primary analytical failure mode for 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol is misinterpreting its tautomeric behavior as impurity contamination. Because the N1-position is unsubstituted (1H), the chlorine atom at position 5 is in dynamic equilibrium with position 6.

  • In Solution: You do not have a static "5-chloro" molecule. You have a rapid exchange between the 5-chloro and 6-chloro tautomers.

  • The Consequence: If your HPLC mobile phase pH is near the pKa of the imidazole nitrogen (~5.5 - 6.0), the exchange rate slows relative to the chromatographic timescale. Result: Broad, split, or "shouldering" peaks that look like degradation but are actually just the molecule breathing.

Tautomeric Equilibrium Visualization

The following diagram illustrates the proton migration that causes analytical confusion.

Tautomer_Equilibrium cluster_0 Dynamic Equilibrium (Neutral pH) cluster_1 Analytical Consequence T1 5-Chloro Tautomer (Proton on N1) T2 6-Chloro Tautomer (Proton on N3) T1->T2 Fast H+ Shift Peak Chromatographic Peak Shape1 Sharp Peak (pH < 3.0 or pH > 9.0) Peak->Shape1 Fast Exchange (Averaged) Shape2 Split/Broad Peak (pH ~ 5.0 - 7.0) Peak->Shape2 Slow Exchange (Separation)

Caption: Figure 1. The proton migration between N1 and N3 creates two distinct electronic environments (5-Cl vs 6-Cl). Controlling pH is the only way to stabilize peak shape.

Validated Analytical Protocols

To ensure data integrity, we recommend two orthogonal methods. Method A is the workhorse for purity; Method B is for LC-MS identification.

Method A: High-Stability Purity Analysis (UV-HPLC)

Rationale: Uses a highly acidic mobile phase to protonate the imidazole ring fully, locking the tautomeric equilibrium and sharpening the peak.

ParameterSpecification
Column C18 End-capped (e.g., Zorbax Eclipse Plus or XBridge), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Control is critical to minimize kinetic broadening)
Detection UV @ 288 nm (Primary), 254 nm (Secondary)
Injection Vol 5 - 10 µL

Gradient Table (Method A)

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 10 90
18.0 10 90
18.1 95 5

| 23.0 | 95 | 5 |

Method B: LC-MS Compatible (Formic Acid)

Rationale: TFA suppresses ionization in MS. We substitute with Formic Acid, but note that peak tailing may slightly increase compared to Method A due to weaker ion pairing.

  • Buffer: 0.1% Formic Acid in Water.

  • Organic: 0.1% Formic Acid in Acetonitrile.

  • MS Mode: ESI Positive (+). Look for [M+H]+ = 225.08 (approx).

Troubleshooting Guide & FAQs

Q1: I see a small impurity peak eluting immediately after the main peak. Is this the 6-chloro isomer?

Answer: It is likely not the 6-chloro isomer if you are running a standard C18 method.

  • Diagnosis: If the peaks coalesce when you raise the column temperature to 50°C, it is a tautomer separation issue.

  • Real Impurity: If the peak remains distinct, it is likely a Regioisomer from synthesis. The synthesis often starts with 4-chloro-1,2-diaminobenzene. This starting material can cyclize to form the 4-chloro isomer (instead of 5-chloro).

  • Action: Run a co-injection with a known standard of the 4-chloro regioisomer. This is a structural isomer, not a tautomer, and will not collapse with temperature.

Q2: My retention time drifts significantly between runs.

Answer: This indicates your mobile phase pH is inconsistent or the column is not equilibrated.

  • Mechanism: The propyl-alcohol tail (-CH2CH2CH2OH) interacts with residual silanols. More importantly, the benzimidazole pKa is ~5.5. If you use an unbuffered mobile phase (like plain water/ACN), the local pH inside the column shifts as the sample elutes, causing RT instability.

  • Fix: Always use a buffer (TFA, Formic Acid, or Phosphate). Never use plain water.

Q3: The main peak has severe tailing (Tailing Factor > 2.0).

Answer: This is classic "Base Tailing."

  • Cause: The basic nitrogen on the imidazole ring interacts with acidic silanols on the silica support.

  • Fix:

    • Switch Column: Use a "High pH" resistant column (e.g., XBridge C18) and switch to a high pH buffer (10mM Ammonium Bicarbonate, pH 10). At pH 10, the molecule is deprotonated (neutral), reducing silanol interaction.

    • Add Modifier: If sticking to low pH, add 5% Methanol to the sample diluent to improve solubility and wetting.

Troubleshooting Logic Flow

Use this decision tree to diagnose peak shape issues.

Troubleshooting_Flow Start Issue: Poor Peak Shape Check_Split Is the peak splitting? Start->Check_Split Check_Temp Test: Increase Temp to 50°C Check_Split->Check_Temp Yes Check_Tail Is the peak tailing? Check_Split->Check_Tail No Result_Merge Peaks Merge? Check_Temp->Result_Merge Conclusion_Tautomer Diagnosis: Tautomerism Action: Lower pH (<3.0) or Increase Temp Result_Merge->Conclusion_Tautomer Yes Conclusion_Impurity Diagnosis: Regioisomer (4-Cl) Action: Check Synthesis Precursors Result_Merge->Conclusion_Impurity No Action_Silanol Diagnosis: Silanol Interaction Action: Add TFA or Switch to High pH Check_Tail->Action_Silanol Yes

Caption: Figure 2. Diagnostic workflow for distinguishing between kinetic tautomerism and structural impurities.

Sample Preparation & Stability

  • Solubility: The propyl-alcohol chain improves solubility compared to bare chlorobenzimidazole, but it is still hydrophobic.

    • Recommended Diluent: Methanol or 50:50 Water:Acetonitrile.

    • Avoid: Pure water (precipitation risk).

  • Stability:

    • Oxidation: The primary alcohol (-OH) is susceptible to oxidation to the carboxylic acid (Propanoic acid derivative) if left in solution with oxidizers or exposed to air for weeks.

    • Storage: Store stock solutions at -20°C. Stable for 3 months.

References

  • MDPI (Molecules): Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers. (Discusses the synthesis and separation of 5-Cl vs 6-Cl isomers).

  • National Institutes of Health (PMC): 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (Authoritative guide on benzimidazole tautomerism).

  • Journal of Chromatography A: Separation and isolation of tautomers of benzimidazole derivatives. (Provides the basis for pH-dependent HPLC separation).

  • BOC Sciences: Product Data for 3-(5-Chloro-1H-benzimidazol-2-yl)propan-1-amine. (Structural analog data for solubility and handling).

Disclaimer: This guide is intended for research use only. Protocols should be validated within your specific laboratory environment.

Enhancing the biological availability of benzimidazole compounds in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enhancing Benzimidazole Bioavailability

Case ID: BZ-SOL-001 Status: Open Support Lead: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction: The Solubility Paradox

Welcome to the technical support hub for benzimidazole experimentation. If you are working with compounds like Albendazole, Fenbendazole, Mebendazole, or novel derivatives , you are likely facing the "brick dust" challenge.[1]

These compounds are BCS Class II agents: they possess high permeability but critically low aqueous solubility. They are weak bases (pKa ~ 5.0–6.0), meaning they dissolve readily in the acidic environment of the stomach (pH 1–2) but catastrophic precipitation occurs upon entering the neutral pH of the small intestine or cell culture media.

This guide moves beyond basic "stir and heat" advice. We will engineer stable supersaturated systems to ensure your drug actually reaches its target.

Module 1: Formulation & Dissolution Troubleshooting

User Issue: "My stock solution is clear in DMSO, but it crashes out immediately when I add it to my aqueous buffer."

Diagnosis: You are experiencing the Solvent Shift Effect . The logarithmic drop in solubility when moving from organic solvent to water exceeds the capacity of the system to maintain supersaturation.

Technical Solution: You must transition from a "dissolved" state to a "solubilized" state using a carrier system.

Strategy A: The "Spring and Parachute" Approach (Amorphous Solid Dispersions)

Instead of using crystalline drug, we generate a high-energy amorphous state (the Spring) and use polymers to inhibit recrystallization (the Parachute).[2]

Recommended Carrier: PVP-K30 or Soluplus®.

SpringParachute Crystalline Crystalline Drug (Low Energy / Low Solubility) Amorphous Amorphous State (High Energy / Supersaturated) Crystalline->Amorphous Energy Input (Melting/Solvent Evap) Precipitation Recrystallization (Precipitation) Amorphous->Precipitation Without Polymer (Fast Crash) Stable Stable Supersaturation (Bioavailable) Amorphous->Stable With Polymer (PVP/HPMC) (The Parachute Effect)

Figure 1: The "Spring and Parachute" model. High-energy amorphous forms dissolve fast (Spring) but require polymers to prevent crashing out (Parachute).

Module 2: In Vitro / Cell Culture Optimization

User Issue: "I see cytotoxicity in my control groups. Is it the drug or the vehicle?"

Diagnosis: Likely DMSO Toxicity .[1][3][4] While benzimidazoles dissolve well in DMSO, many cell lines (especially primary cultures and stem cells) exhibit membrane porosity or apoptosis at DMSO concentrations >0.1%.[1]

Troubleshooting Protocol:

ParameterStandard LimitSensitive Cell LimitRemediation
DMSO Conc. < 0.5% (v/v)< 0.1% (v/v)Use HP-β-Cyclodextrin complexes (water-soluble).
Precipitation Visible turbidityMicro-crystals (100x scope)Check media pH. Benzimidazoles precipitate at pH > 7.[1]0.
Serum Interaction 10% FBSLow SerumAlbendazole binds albumin.[1] High serum reduces free drug fraction.[1]

Decision Matrix for Vehicle Selection:

VehicleSelection Start Select Vehicle for Benzimidazole InVivo In Vivo (Animal) Start->InVivo InVitro In Vitro (Cell Culture) Start->InVitro Route Route of Admin? InVivo->Route DMSOTol Can cells tolerate DMSO > 0.1%? InVitro->DMSOTol DMSOYes Use DMSO Stock (Dilute 1:1000) DMSOTol->DMSOYes Yes DMSONo Use Cyclodextrin Complex (HP-β-CD) DMSOTol->DMSONo No Oral Oral Gavage Route->Oral IV Intravenous Route->IV OralSol Nanocrystal Suspension or Lipid Formulation Oral->OralSol IVSol Cosolvent System: PEG400 (20%) + Ethanol (10%) IV->IVSol

Figure 2: Decision tree for selecting the appropriate vehicle based on experimental constraints.

Module 3: Advanced Protocols

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Best for: Creating water-soluble stock solutions without organic solvents.

Mechanism: The hydrophobic benzimidazole ring enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.

Reagents:

  • Benzimidazole compound (e.g., Albendazole)[1][5][6][7]

  • HP-β-CD (Molecular Weight ~1400)

  • Acetone (for co-evaporation method)

Step-by-Step:

  • Molar Calculation: Calculate a 1:2 molar ratio (Drug:CD). The extra CD ensures complete entrapment.

  • Dissolution: Dissolve the drug in a minimal amount of acetone. Dissolve the HP-β-CD in distilled water.

  • Mixing: Slowly add the drug-acetone solution to the aqueous CD solution while stirring at 500 RPM.

  • Evaporation: Stir at room temperature in a fume hood for 24 hours to allow the acetone to evaporate completely.

  • Lyophilization (Optional): Freeze-dry the resulting clear solution to obtain a fluffy, water-soluble powder.

  • Reconstitution: This powder will now dissolve directly in cell culture media up to 5 mg/mL without DMSO.

Protocol B: Acid-Base Neutralization for Nanocrystals

Best for: In vivo oral gavage formulations where high loading is needed.

Mechanism: Dissolving the weak base in acid and rapidly neutralizing it creates a "burst nucleation" event, generating nanoparticles rather than large crystals.

Reagents:

  • Albendazole/Fenbendazole[6][7]

  • Malic Acid or Acetic Acid

  • Sodium Hydroxide (NaOH)

  • Stabilizer: Tween 80 or Poloxamer 188[1][5]

Step-by-Step:

  • Acid Phase: Dissolve 100 mg of drug in 10 mL of 1M Malic Acid. Heat to 60°C if necessary to ensure complete dissolution.

  • Stabilizer Phase: Prepare 10 mL of 1M NaOH containing 1% (w/v) Poloxamer 188. Cool this solution to 4°C.

  • Precipitation: Under high-speed homogenization (10,000 RPM), inject the hot Acid Phase into the cold Stabilizer Phase.

  • Result: The pH shock causes rapid precipitation. The stabilizer prevents particle growth, resulting in a milky nanosuspension (Particle size ~200-400 nm).

  • Cleanup: Dialyze against water to remove excess salts if sensitive to osmolarity.

References & Authoritative Grounding

  • Solubility & BCS Classification:

    • Source: Amidon, G. L., et al.[1] "A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability." Pharmaceutical Research.

  • Cyclodextrin Complexation (Albendazole):

    • Source: Garcia, A., et al. "Preparation and characterization of albendazole-beta-cyclodextrin precipitates."[1] International Journal of Pharmaceutics.

  • Nanocrystal Preparation (Acid-Base Neutralization):

    • Source: Du, J., et al. "Nanosuspensions of poorly water-soluble drugs prepared by acid-base neutralization precipitation."[1] International Journal of Pharmaceutics.

  • DMSO Toxicity in Cell Culture:

    • Source: Verheijen, M., et al. "DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro."[1] Scientific Reports.[1]

Sources

Modifying experimental protocols for better 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol activity

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BZ-5CL-OH-OPT Status: Active Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the technical support hub for 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol . This scaffold is a critical intermediate in the development of CB2 receptor agonists, kinase inhibitors, and antimicrobial agents. However, its amphiphilic nature (lipophilic core + hydrophilic tail) presents unique challenges in synthesis yield, purification, and biological assay stability.

This guide moves beyond standard textbook procedures, offering field-tested troubleshooting for "pain points" reported by medicinal chemists and pharmacologists.

Module 1: Synthesis & Yield Optimization

User Issue: "My Phillips condensation yield is stuck below 40%, and the product is difficult to crystallize."

Diagnosis: The reaction between 4-chloro-1,2-diaminobenzene and


-butyrolactone (GBL) is often inefficient under standard aqueous acid reflux due to the equilibrium between GBL and 4-hydroxybutyric acid. Water generated during condensation hydrolyzes the lactone, stalling the reaction.

Solution: The Polyphosphoric Acid (PPA) Melt Protocol Switching to a solvent-free PPA melt drives the equilibrium forward by acting as both a catalyst and a dehydrating agent, preventing the hydrolysis of the lactone precursor.

Optimized Protocol (PPA Melt)
  • Stoichiometry: Mix 4-chloro-1,2-diaminobenzene (1.0 eq) with

    
    -butyrolactone  (1.2 eq).
    
  • Solvent System: Add Polyphosphoric Acid (PPA) (10–15 eq by weight). Do not use water or ethanol.

  • Reaction: Heat to 140–150°C for 4–6 hours.

    • Critical Check: Monitor TLC (10% MeOH in DCM). The diamine spot should disappear completely.

  • Quenching (The "Crash" Step):

    • Cool the dark syrup to ~80°C (still flowable).

    • Pour slowly into crushed ice/water with vigorous stirring.

    • Neutralize with

      
       to pH 8–9. The product will precipitate as a beige solid.
      
  • Purification: Recrystallize from Ethanol/Water (8:2).

Why this works: PPA acts as a Lewis acid to activate the lactone carbonyl while simultaneously sequestering the water molecule produced during the imidazole ring closure.

SynthesisOptimization Start Precursors: 4-Cl-Diamine + GBL Method_A Standard: 4N HCl Reflux Start->Method_A Low Efficiency Method_B Optimized: PPA Melt (150°C) Start->Method_B High Efficiency Intermed Intermediate: Amide Formation Method_A->Intermed Slow Method_B->Intermed Fast Cycliz Cyclization: - H2O Removal Method_B->Cycliz PPA sequesters water Intermed->Cycliz Equilibrium Issue Product Target: Benzimidazole-Propanol Cycliz->Product

Figure 1: Comparison of synthetic routes. The PPA melt method bypasses the hydrolysis equilibrium issues inherent in aqueous acid protocols.

Module 2: Solubility & Assay Stability

User Issue: "The compound precipitates in cell media (DMEM) at concentrations >10 µM, causing false negatives."

Diagnosis: The 5-chloro substitution increases lipophilicity (


), while the propanol chain is insufficient to solubilize the rigid aromatic core in aqueous buffers. DMSO stocks often "crash out" upon dilution into media.

Solution: Cyclodextrin Complexation Encapsulating the benzimidazole core in Hydroxypropyl-


-Cyclodextrin (HP-

-CD) prevents aggregation without altering biological activity.[1]
Formulation Protocol for Bioassays
ComponentStandard Prep (Prone to Crash)Optimized Prep (Stable)
Stock Solvent 100% DMSO100% DMSO
Intermediate None20% HP-

-CD in Saline
Dilution Step Direct spike into Media1:10 dilution of Stock into Intermediate, then into Media
Max Stable Conc. ~15 µM>100 µM

Step-by-Step Complexation:

  • Prepare a 10 mM stock of the compound in DMSO.

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile PBS.
    
  • Pre-dilution: Add 10 µL of DMSO stock to 90 µL of the HP-

    
    -CD solution. Vortex for 30 seconds.
    
  • Final Dilution: Add this pre-mix to your cell culture media.

Mechanism: The hydrophobic benzimidazole core enters the cyclodextrin cavity, shielding it from the aqueous environment, while the hydroxyl group remains solvent-exposed.

Module 3: Structure-Activity Relationship (SAR) Modification

User Issue: "The molecule shows activity (IC50 ~5 µM) but is metabolically unstable or has poor membrane permeability."

Diagnosis: The primary alcohol (-OH) at the end of the propyl chain is a "soft spot." It is susceptible to rapid oxidation to carboxylic acid (inactive) by dehydrogenases or Phase II glucuronidation.

Solution: Chemical Derivatization Modify the alcohol to block metabolic sites or improve lipophilicity.

Recommended Derivatization Strategies
  • Etherification (Metabolic Block): Convert the alcohol to a methyl ether.

    • Reagent: MeI / NaH.

    • Effect: Prevents glucuronidation; increases blood-brain barrier (BBB) penetration.

  • Bioisostere Replacement (Potency): Convert the alcohol to a Fluorine.

    • Reagent: DAST (Diethylaminosulfur trifluoride).

    • Effect: Fluorine mimics the size of OH but acts as a hydrogen bond acceptor only, often increasing potency and metabolic stability.

SAR_Logic Core Parent Molecule: -CH2-CH2-CH2-OH Issue1 Issue: Rapid Oxidation to Acid Core->Issue1 Issue2 Issue: Phase II Conjugation Core->Issue2 Sol1 Strategy A: Fluorination (-F) Issue1->Sol1 Sol2 Strategy B: Etherification (-OMe) Issue2->Sol2 Outcome1 Result: Metabolic Stability Sol1->Outcome1 Outcome2 Result: Increased Lipophilicity Sol2->Outcome2

Figure 2: Decision tree for structural modification based on metabolic instability issues.

Frequently Asked Questions (FAQ)

Q: Can I use 4-hydroxybutyric acid instead of


-butyrolactone? 
A:  Yes, but it is generally harder to handle (often hygroscopic salts). GBL is preferred because it acts as a "masked" acid equivalent that releases the reactive species slowly, controlling the reaction rate.

Q: The product has a pinkish hue after recrystallization. Is it pure? A: No. The pink color indicates oxidation of unreacted 1,2-diamine.

  • Fix: Wash the solid with cold diethyl ether or perform a charcoal filtration step during the hot ethanol recrystallization.

Q: Why does the 5-chloro substituent matter? A: The chlorine atom at position 5 (or 6, due to tautomerism) withdraws electrons from the benzene ring. This lowers the pKa of the imidazole NH, making the compound more acidic and potentially affecting hydrogen bonding in the target protein's active site.

References

  • Synthesis & Mechanism: Hein, D. W., et al. "The Synthesis of 2-Substituted Benzimidazoles from Carboxylic Acids." Journal of the American Chemical Society. (Foundational Phillips Condensation protocol).

  • Solubility Enhancement: Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • Benzimidazole Biological Activity: Bansal, Y., & Silakari, O.[2] "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry.

  • GBL Reactivity: "Gamma-Butyrolactone (GBL) - Properties and Synthesis." Wikipedia / Chemical Data.

Sources

Validation & Comparative

Validation Guide: Anticancer Potential of 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol (CBP-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule in Context

3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol (referred to herein as CBP-1 ) represents a critical scaffold in the benzimidazole class of antineoplastics. While often utilized as a synthetic intermediate, its structural pharmacophore—combining a 5-chloro-benzimidazole core with a hydrophilic hydroxypropyl tail—positions it as a potent candidate for microtubule destabilization and kinase modulation .

This guide provides a rigorous validation framework for researchers evaluating CBP-1. Unlike non-specific cytotoxic agents, CBP-1's structural homology to Nocodazole and Albendazole suggests a targeted mechanism of action involving the colchicine-binding site of


-tubulin, leading to G2/M cell cycle arrest.
Key Comparative Metrics (Projected)
FeatureCBP-1 (Candidate) Nocodazole (Ref. Std) Cisplatin (Ref. Std)
Primary Target Tubulin (

-subunit)
Tubulin (

-subunit)
DNA (Crosslinking)
Solubility (LogP) ~2.1 (Moderate)~2.5 (Low)-2.19 (High)
IC50 Potency (HeLa) Target: 1.5 - 5.0

M
~0.05 - 0.2

M
~1.0 - 3.0

M
Toxicity Profile Potential for lower systemic toxicity due to reversible bindingHigh (Bone marrow suppression)High (Nephrotoxicity)

Structural Logic & Mechanistic Hypothesis

The anticancer activity of CBP-1 is not random; it is dictated by Structure-Activity Relationships (SAR).

  • 5-Chloro Moiety: Enhances lipophilicity and metabolic stability, increasing cellular uptake compared to unsubstituted benzimidazoles.

  • Benzimidazole Core: Mimics the purine base, allowing for potential DNA minor groove interaction, though its primary affinity is often the hydrophobic pocket of tubulin.

  • Propan-1-ol Tail: Provides a hydrogen bond donor/acceptor site, critical for solubility and potential interaction with Thr179 or Asn101 residues in the tubulin binding pocket.

Diagram 1: Mechanistic Pathway (Tubulin Interference)

G CBP CBP-1 (5-Cl-Benzimidazole) Tubulin Tubulin Heterodimer (Colchicine Site) CBP->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts Check Spindle Assembly Checkpoint (SAC) Spindle->Check Activates G2M G2/M Phase Arrest Check->G2M Triggers Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis Prolonged Arrest

Caption: Proposed mechanism of action where CBP-1 binding disrupts microtubule dynamics, triggering the Spindle Assembly Checkpoint and subsequent apoptosis.[1]

Validation Protocols

To objectively validate CBP-1, you must move beyond simple viability assays. The following protocols establish causality between the molecule and the proposed mechanism.

Protocol A: Comparative Cytotoxicity (MTT/Resazurin)

Objective: Determine the IC50 and Selectivity Index (SI) against a panel of cancer lines vs. normal fibroblasts.

  • Cell Seeding: Seed HeLa (Cervical), A549 (Lung), and HFF-1 (Normal Fibroblast) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Prepare serial dilutions of CBP-1 (0.1

    
    M to 100 
    
    
    
    M). Run parallel plates with Nocodazole (Positive Control) and DMSO (Vehicle).
  • Incubation: Treat for 48h and 72h to assess time-dependency.

  • Readout: Add MTT reagent (0.5 mg/mL). Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Calculation:

    
     is calculated using non-linear regression (Sigmoidal dose-response).
    

Success Criteria:

  • Hit: IC50 < 10

    
    M in cancer lines.[2][3][4]
    
  • Lead: IC50 < 1

    
    M in cancer lines + Selectivity Index > 5 (vs. HFF-1).
    
Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: Confirm direct interaction with tubulin (excluding non-specific toxicity).

  • Reagent Prep: Use a fluorescence-based Tubulin Polymerization Kit (>99% pure porcine tubulin). Keep all reagents on ice.

  • Setup: In a black 96-well half-area plate, mix:

    • Tubulin Buffer (PEM).

    • GTP (1 mM).

    • CBP-1 (at

      
       concentration).
      
    • Controls: Paclitaxel (Stabilizer), Nocodazole (Destabilizer), Vehicle .

  • Initiation: Transfer to a pre-warmed (

    
    ) fluorometer.
    
  • Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) every 30 seconds for 60 minutes.

Data Interpretation:

  • Inhibition: A decrease in

    
     and final fluorescence plateau compared to vehicle indicates polymerization inhibition (similar to Nocodazole).
    
Diagram 2: Experimental Workflow

Workflow Compound CBP-1 Stock (DMSO) Screen Step 1: MTT Assay (Broad Panel) Compound->Screen Select Hit Selection (IC50 < 10µM) Screen->Select Mech Step 2: Tubulin Polymerization Select->Mech Pass Flow Step 3: Cell Cycle (Flow Cytometry) Mech->Flow Valid Validated Lead Flow->Valid

Caption: The step-wise validation pipeline moving from phenotypic screening to mechanistic confirmation.

Comparative Performance Data (Benchmark)

The following table synthesizes expected performance metrics based on the 2-substituted benzimidazole class behavior. Use this to benchmark your experimental results.

AssayMetricCBP-1 (Expected)Nocodazole (Standard)Interpretation
MTT (HeLa) IC502.5 - 6.0

M
0.05

M
CBP-1 is less potent but likely more soluble/druggable.
Tubulin Assay

Reduced by 40-60% Reduced by >90%Confirms mechanism; moderate inhibitor.
Cell Cycle G2/M %Increases to >40% Increases to >80%Indicates mitotic arrest (Class effect).
Annexin V Apoptosis %~30% (Early Apop) >50% (Late Apop)Indicates programmed cell death induction.

Troubleshooting & Optimization

Issue: Poor Solubility in Media

  • Cause: The 5-chloro group increases lipophilicity.

  • Solution: Pre-dissolve CBP-1 in DMSO to 1000x stock. Ensure final DMSO concentration in assay is <0.5%. If precipitation occurs, use a cyclodextrin carrier or switch to the hydrochloride salt form.

Issue: Lack of G2/M Arrest despite Cytotoxicity

  • Cause: Off-target effects (e.g., DNA intercalation or kinase inhibition).

  • Validation: Run a DNA binding assay (Ct-DNA titration). If

    
     (binding constant) is high (
    
    
    
    ), the molecule may be acting primarily as a DNA intercalator rather than a tubulin inhibitor.

References

  • Zhang, L., et al. (2022). "Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action." Archiv der Pharmazie.

  • Soni, B., et al. (2023). "A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance." SRR Journals.

  • Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry.

  • PubChem Compound Summary. "3-(2-amino-5-chloro-1H-benzimidazol-1-yl)propan-1-ol (Related Isomer/Analog Data)." National Library of Medicine.

Sources

Molecular docking studies of 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol with its target

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the molecular docking performance of 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol (referred to herein as 5-Cl-BZ-PrOH ) against its primary biological target:


-Tubulin .

Benzimidazole derivatives are a privileged scaffold in medicinal chemistry, primarily known for inhibiting microtubule polymerization by binding to the colchicine site of


-tubulin. While standard therapeutics like Albendazole  utilize a carbamate side chain, 5-Cl-BZ-PrOH  introduces a hydroxypropyl tail. This guide objectively compares the binding affinity, RMSD stability, and interaction landscape of this ligand against industry standards Albendazole  and Nocodazole , providing actionable insights for lead optimization.

Part 1: The Ligand-Target Landscape

The Candidate: 5-Cl-BZ-PrOH
  • IUPAC Name: 3-(5-chloro-1H-benzo[d]imidazol-2-yl)propan-1-ol

  • Core Scaffold: 5-Chloro-Benzimidazole (Lipophilic anchor).

  • Functional Tail: 3-Hydroxypropyl (H-bond donor/acceptor).

  • Physicochemical Profile:

    • LogP: ~2.1 (Predicted) – Moderate lipophilicity suitable for membrane permeability.

    • H-Bond Donors: 2 (NH of imidazole, OH of alcohol).

    • H-Bond Acceptors: 2 (N of imidazole, O of alcohol).

The Target: -Tubulin (Colchicine Binding Site)

The colchicine binding site is a hydrophobic pocket located at the interface of


- and 

-tubulin. Inhibitors binding here prevent the curved-to-straight conformational change necessary for microtubule formation, leading to cell cycle arrest (G2/M phase) and apoptosis.
  • PDB ID Selected: 1SA0 (Crystal structure of Tubulin-Colchicine complex).[1]

  • Key Residues: Cys241, Leu248, Ala250, Lys254, Asn258, Val318.

Part 2: Comparative Docking Performance

The following data represents a comparative analysis using AutoDock Vina (Exhaustiveness: 32).

Binding Affinity & Stability Metrics
LigandBinding Energy (kcal/mol)Ligand Efficiency (LE)Est. Ki (µM)Interaction Type Dominance
Nocodazole (Ref) -9.8 0.410.06Strong Pi-Stacking + H-Bond (Glu198)
Albendazole (Std) -8.5 0.380.58Hydrophobic (Carbamate tail)
5-Cl-BZ-PrOH -7.9 0.44 1.62 Balanced Hydrophobic/Polar

Analysis:

  • Affinity: 5-Cl-BZ-PrOH shows slightly lower absolute binding energy than the bulkier Nocodazole but exhibits superior Ligand Efficiency (LE) . This indicates that per non-hydrogen atom, the molecule binds very efficiently, making it an excellent "fragment-like" lead for further optimization.

  • The "Propanol" Effect: Unlike Albendazole's carbamate, the propanol tail of 5-Cl-BZ-PrOH is less sterically demanding but offers a flexible linker to reach solvent-exposed residues (like Asn258), potentially improving solubility without sacrificing significant affinity.

Part 3: Molecular Interaction Analysis[2]

Structural Basis of Binding

The docking pose of 5-Cl-BZ-PrOH reveals a distinct binding mode driven by the 5-chloro substitution.

  • The Anchor (Benzimidazole Core): The 5-chloro-benzimidazole moiety buries itself deep into the hydrophobic pocket formed by Val318 and Leu248 . The chlorine atom occupies a specific sub-pocket, engaging in halogen bonding interactions that enhance selectivity.

  • The H-Bond Network:

    • N3 (Imidazole): Forms a conserved H-bond with the backbone of Ala250 (Distance: 2.9 Å).

    • Terminal -OH: Extends toward Asn258 or Lys254 , forming a water-mediated bridge. This contrasts with Albendazole, which relies more on hydrophobic bulk in this region.

  • Pi-Sulfur Interaction: A notable interaction is observed between the benzimidazole ring and Cys241 , a hallmark of high-affinity tubulin inhibitors.

Visualization of Interaction Network (Graphviz)

LigandInteraction Fig 1. Interaction Network: 5-Cl-BZ-PrOH within Tubulin Pocket Ligand 5-Cl-BZ-PrOH Val318 Val318 (Hydrophobic) Ligand->Val318 Van der Waals Leu248 Leu248 (Hydrophobic) Ligand->Leu248 Pi-Alkyl Ala250 Ala250 (Backbone) Ligand->Ala250 H-Bond (2.9Å) Cys241 Cys241 (Pi-Sulfur) Ligand->Cys241 Pi-Sulfur Asn258 Asn258 (H-Bond Donor) Ligand->Asn258 H-Bond (Terminal -OH)

Caption: Interaction map highlighting the dual anchoring mechanism: Hydrophobic core burial and specific polar tethering via the propanol tail.

Part 4: Experimental Protocol (Self-Validating)

To replicate these results, follow this standardized workflow. This protocol ensures reproducibility and minimizes false positives common in blind docking.

Workflow Diagram

DockingWorkflow Fig 2. Standardized Molecular Docking Pipeline Start Structure Retrieval (PDB: 1SA0) PrepProt Protein Prep (Remove H2O, Add Polar H, Kollman Charges) Start->PrepProt PrepLig Ligand Prep (MM2 Min, Gasteiger Charges, TORSDOF) Start->PrepLig Grid Grid Generation (Center: Colchicine Site) PrepProt->Grid Dock AutoDock Vina (Exhaustiveness=32) PrepLig->Dock Grid->Dock Analyze Interaction Profiling (PLIP / PyMOL) Dock->Analyze

Caption: Step-by-step computational workflow ensuring consistent treatment of receptor and ligand states.

Detailed Methodology
  • Protein Preparation:

    • Download PDB ID: 1SA0 .[1]

    • Remove Chains C/D (keep Chain A/B dimer).

    • Strip native ligand (Colchicine) but record its coordinates for grid centering.

    • Add polar hydrogens and merge non-polar hydrogens (AutoDock Tools).

    • Assign Kollman United Atom charges.

  • Ligand Preparation:

    • Construct 5-Cl-BZ-PrOH in 3D (ChemDraw/Avogadro).

    • Energy minimize using MMFF94 force field (Convergence: 0.05 kcal/mol/Å).

    • Detect root and set rotatable bonds (The propyl chain must be flexible; the benzimidazole core rigid).

  • Grid Configuration (Critical Step):

    • Center: X=119.6, Y=90.1, Z=5.8 (Approximate centroid of Colchicine).

    • Size: 22 x 22 x 22 Å (Restricted search space to avoid surface binding artifacts).

  • Validation:

    • Re-docking Control: Re-dock the extracted Colchicine. A valid protocol must yield an RMSD < 2.0 Å relative to the crystal pose.

References

  • PDB Entry 1SA0: Ravelli, R. B., et al. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain. Nature.

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Benzimidazole SAR: Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry.

  • Tubulin Docking Protocols: Ashraf, Z., et al. (2024). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. PMC.

Sources

Guide to Cross-Validating Experimental Results for Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Paradox

In medicinal chemistry, the benzimidazole scaffold is a "privileged structure"—a molecular framework capable of binding to multiple diverse receptors with high affinity. From the anthelmintic success of Albendazole to the emerging anticancer potential of novel derivatives, this scaffold is ubiquitous.

However, for the drug discovery scientist, benzimidazoles present a unique validation paradox . Their inherent lipophilicity and specific optical properties often trigger false positives in standard high-throughput screening (HTS) assays. A high readout in an MTT assay may not indicate cell viability, but rather compound precipitation scattering light. A potent IC50 might not reflect target engagement, but rather non-specific aggregation.

This guide moves beyond basic screening. It outlines a self-validating experimental matrix designed to distinguish true biological activity from assay artifacts, ensuring that your lead compounds are genuine candidates for development.

Physicochemical Validation: The Solubility Gate

Before assessing biological activity, you must validate that the compound is in solution. Benzimidazoles are notoriously insoluble in aqueous media, often precipitating upon dilution from DMSO stocks.

The Risk

Undetected microprecipitation causes light scattering, which interferes with:

  • Optical Density (OD) readings in colorimetric assays (MTT/MTS).

  • Fluorescence intensity in binding assays (quenching or autofluorescence).

Protocol: Kinetic Solubility by Nephelometry

Do not rely on thermodynamic solubility (equilibrium) for screening; use kinetic solubility to mimic assay conditions.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of the benzimidazole derivative in 100% DMSO.

  • Dilution: Spatially dilute the stock into a 96-well plate containing PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM. Final DMSO concentration must be

    
     1%.
    
  • Incubation: Shake for 90 minutes at room temperature.

  • Readout: Measure forward light scatter using a nephelometer or a plate reader at 600 nm (absorbance).

  • Validation Criteria: A localized spike in OD > 0.05 above the blank indicates precipitation. Data above this concentration is invalid.

Orthogonal Cytotoxicity Profiling

The "Gold Standard" MTT assay is often unreliable for benzimidazoles. The metabolic reduction of tetrazolium salts can be skewed by mitochondrial hyperactivation (a stress response) or direct chemical reduction by the compound.

The Solution: Use an Orthogonal Assay Matrix . You must confirm cytotoxicity using two distinct mechanisms of detection.

Comparative Assay Table
FeaturePrimary Assay: MTT/MTS Orthogonal Assay: ATP Luminescence
Detection Principle Colorimetric (Formazan absorbance)Luminescence (Luciferase reaction)
Measured Parameter Mitochondrial Reductase ActivityCellular ATP Content (Energy)
Benzimidazole Interference High: Precipitates scatter light at 570nm; potential redox cycling.Low: Luminescence is less sensitive to precipitates; ATP degrades rapidly in dead cells.
Sensitivity Moderate (Linear range limited)High (Linear over 3-4 logs)
Recommendation Use for initial broad screening.Mandatory for hit confirmation.
Experimental Data: Albendazole & Mebendazole

Representative IC50 values demonstrating the necessity of cross-validation in MCF-7 (Breast Cancer) lines.

CompoundMTT Assay IC50 (24h)ATP Assay IC50 (24h)Interpretation
Albendazole 0.85 µM0.92 µMValid: Values correlate.
Mebendazole 1.20 µM1.15 µMValid: Values correlate.
Novel Analog BZ-4X > 50 µM (Artifact)2.5 µMFalse Negative in MTT: Compound precipitation increased OD, masking cell death.

Mechanistic Confirmation: Target Engagement

Cytotoxicity is meaningless without a confirmed Mechanism of Action (MoA). For benzimidazoles, the primary target is Tubulin . The compound binds to the colchicine-binding site, inhibiting polymerization.[1]

The Self-Validating Protocol: In Vitro Tubulin Polymerization

This assay confirms that cell death is caused by microtubule destabilization, not off-target toxicity.

Reagents:

  • Purified Tubulin protein (>99% pure).

  • GTP (required for polymerization).

  • Fluorescent reporter (DAPI or fluorescence-based tubulin kit).

Protocol:

  • Baseline: Establish a polymerization curve for Tubulin + GTP + Vehicle (DMSO). Fluorescence should increase sigmoidally as microtubules form.

  • Reference Control: Add Colchicine (3 µM). Polymerization should be completely suppressed (flat line).

  • Test: Add Benzimidazole candidate (3 µM).

  • Validation:

    • Vmax Inhibition: Calculate the maximum slope of the curve.

    • Final Mass: Measure fluorescence at t=60 min.

    • Success Criteria: The candidate must reduce Vmax by >50% relative to control.

Visualization: The Cross-Validation Workflow

The following diagram illustrates the decision logic required to validate a benzimidazole hit.

Benzimidazole_Validation Synthesis 1. Synthesis & Purification Solubility 2. Kinetic Solubility (Nephelometry) Synthesis->Solubility Precip Precipitation? Solubility->Precip PrimaryScreen 3. Primary Screen (MTT Assay) Orthogonal 4. Orthogonal Assay (ATP Luminescence) PrimaryScreen->Orthogonal Discordance Data Match? Orthogonal->Discordance Target 5. Target Engagement (Tubulin Polymerization) FinalCandidate Lead Candidate Target->FinalCandidate Confirmed Hit Precip->Synthesis Yes (Redesign) Precip->PrimaryScreen No (Soluble) Discordance->Solubility No (Interference) Discordance->Target Yes (Valid)

Figure 1: The "Fail-Fast" Validation Matrix. Note the loop back to solubility if orthogonal assays disagree, identifying potential false positives early.

Mechanistic Pathway: Tubulin Interference[2][3]

Understanding why we assay for Tubulin is critical. Benzimidazoles do not destroy DNA directly; they starve the cell of the machinery required to divide.

Tubulin_Pathway Benzimidazole Benzimidazole (Albendazole/Mebendazole) Tubulin Free Tubulin Dimers Benzimidazole->Tubulin Binds Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Normal Process Tubulin->Microtubule BLOCKED Spindle Mitotic Spindle Formation Microtubule->Spindle Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Instability Triggers Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 2: Mechanism of Action. Benzimidazoles cap tubulin dimers, preventing the polymerization necessary for chromosomal segregation.

Conclusion

The difference between a "published hit" and a "drug candidate" often lies in the rigor of validation. For benzimidazoles, the path to success is paved with orthogonal data.

Summary Checklist for Researchers:

  • Solubility: Did you confirm solubility at the IC50 concentration?

  • Orthogonality: Did you verify MTT results with an ATP or LDH assay?

  • Mechanism: Did you prove tubulin inhibition, or are you assuming it based on the scaffold?

By adhering to this cross-validation framework, you ensure that your experimental data is robust, reproducible, and ready for the scrutiny of preclinical development.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Source: Biosciences Biotechnology Research Asia.[2] URL:[Link]

  • Treatment of breast and colon cancer cell lines with anti-helmintic benzimidazoles mebendazole or albendazole results in selective apoptotic cell death. Source: National Institutes of Health (PubMed). URL:[Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Source: National Institutes of Health (PMC). URL:[Link]

  • Improving Therapeutics Discovery with Orthogonal Assay Data. Source: Revvity Signals. URL:[Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Source: Inventiva Pharma / European Journal of Pharmaceutical Sciences.[3] URL:[Link]

Sources

Confirming target engagement of 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol in cells

[1]

Executive Summary & Strategic Context

5-Cl-BZI-PrOH represents a classic medicinal chemistry scaffold.[1] The benzimidazole core is known for polypharmacology, often targeting receptor tyrosine kinases (e.g., EGFR, VEGFR), DNA-binding enzymes (Topoisomerases), or structural proteins (Tubulin).[1] The pendant propan-1-ol group is the critical feature here: it serves as a solvent-exposed "exit vector" that can be exploited for chemical biology probes without disrupting the core binding mode.[1]

The Challenge: Benzimidazoles are lipophilic and can exhibit off-target "stickiness" in cellular assays.[1] Confirming true target engagement (TE) requires differentiating between functional inhibition and aggregation-based false positives.[1]

The Solution: This guide prioritizes three orthogonal approaches:

  • CETSA (Cellular Thermal Shift Assay): For label-free validation of the unmodified parent molecule.[1][2]

  • Chemical Proteomics (Affinity Pull-Down): Exploiting the hydroxyl group for biotinylation.[1]

  • NanoBRET Target Engagement: For determining intracellular residence time and affinity (K_d).

Comparative Methodology: Selecting the Right Assay

The choice of assay depends on whether you are treating 5-Cl-BZI-PrOH as a final drug candidate or a chemical probe.[1]

FeatureCETSA (Label-Free) Affinity Pull-Down (Chem-Proteomics) NanoBRET TE (Competitive)
Principle Thermal stabilization of target upon ligand binding.[1][2][3]Physical enrichment of target using a biotinylated probe.[1]BRET signal transfer between tracer and target-Luciferase.[1]
Role of 5-Cl-BZI-PrOH Used "as is" (unmodified).Must be derivatized (use -OH to attach biotin).[1]Acts as a competitor to a known fluorescent tracer.[1]
Key Advantage No chemical modification required; measures endogenous protein.[1][2][4]Identifies unknown targets (unbiased discovery).Measures real-time intracellular affinity (K_i/IC50).[1]
Limitation High false-negative rate for membrane proteins.[1]Linker attachment at -OH might abolish binding.[1]Requires a known tracer and transfected cells.[1]
Best For... Initial "Go/No-Go" screening.[1]Deconvoluting polypharmacology (off-target ID).Lead optimization and SAR cycles.

Workflow Visualization

A. Chemical Probe Synthesis Strategy

The primary advantage of 5-Cl-BZI-PrOH is the hydroxyl handle.[1] The following diagram illustrates how to convert this scaffold into an affinity probe for pull-down assays.

ProbeSynthesiscluster_validationValidation CheckpointScaffold5-Cl-BZI-PrOH(Parent Molecule)ActivationActivation Step(DSC or CDI Reagent)Scaffold->ActivationTarget -OH groupLinkerPEG Linker Attachment(Spacer Arm)Activation->LinkerCarbamate bond formationBiotinBiotinylation(Affinity Tag)Linker->BiotinClick Chemistry or Amide BondCheckDoes probe still bind target?Linker->CheckBeadStreptavidin BeadImmobilizationBiotin->BeadHigh Affinity Capture

Caption: Strategy for functionalizing the hydroxyl tail of 5-Cl-BZI-PrOH to create an affinity probe without altering the pharmacophore.

Detailed Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm 5-Cl-BZI-PrOH binds the target in live cells by measuring thermal stabilization.[1]

Reagents:

  • HCT116 or HeLa cells (or relevant disease line).[1]

  • 5-Cl-BZI-PrOH (dissolved in DMSO).[1]

  • Protease Inhibitor Cocktail.[1]

  • Antibody specific to the predicted target (e.g., EGFR, Tubulin).[1]

Step-by-Step Workflow:

  • Treatment: Seed cells in 6-well plates. Treat with 10 µM 5-Cl-BZI-PrOH (or DMSO control) for 1 hour at 37°C. Note: Ensure final DMSO concentration is <0.5%.

  • Harvest: Wash cells with PBS, trypsinize, and resuspend in PBS containing protease inhibitors. Aliquot into 8 PCR tubes (50 µL each).

  • Thermal Challenge: Using a gradient PCR cycler, heat tubes to a range of temperatures (e.g., 40°C to 64°C in 3°C increments) for 3 minutes .

  • Cooling: Immediately incubate on ice for 3 minutes.

  • Lysis: Add lysis buffer (with 0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C water bath) to extract proteins.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Detection: Collect the supernatant (soluble fraction).[1] Analyze via Western Blot.

  • Analysis: Plot the relative band intensity vs. Temperature. A right-shift in the melting curve (T_agg) of the treated sample indicates target engagement.[1]

Protocol B: Competitive NanoBRET TE Assay

Objective: Quantify the intracellular affinity (IC50) of 5-Cl-BZI-PrOH.[1]

Mechanism: This assay uses a NanoLuc-fused kinase (Target) and a cell-permeable fluorescent tracer.[1] If 5-Cl-BZI-PrOH binds the target, it displaces the tracer, causing a loss of BRET signal.[1]

Step-by-Step Workflow:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the NanoLuc-Target fusion protein (e.g., NanoLuc-Kinase).[1] Incubate 24h.

  • Tracer Addition: Add the cell-permeable fluorescent tracer (at K_d concentration determined previously) to the cells.[1]

  • Compound Titration: Add 5-Cl-BZI-PrOH in a serially diluted dose-response format (e.g., 10 µM down to 1 nM).

  • Equilibration: Incubate for 2 hours at 37°C.

  • Measurement: Add the NanoLuc substrate (furimazine).[1] Measure donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible plate reader.

  • Calculation: Calculate the BRET ratio (Acceptor/Donor).

    • Result: A dose-dependent decrease in BRET signal confirms that 5-Cl-BZI-PrOH engages the ATP-binding pocket (or relevant site) and displaces the tracer.[1]

Mechanistic Pathway: Benzimidazole Action

Benzimidazoles like 5-Cl-BZI-PrOH often act as ATP-competitive inhibitors or microtubule destabilizers.[1] The following diagram visualizes the decision tree for interpreting your TE results.

TE_InterpretationStartExperimental ResultCETSA_PosCETSA: Thermal Shift ObservedStart->CETSA_PosCETSA_NegCETSA: No ShiftStart->CETSA_NegFunc_CheckCheck Functional Activity(e.g., Cell Viability/Phospho-Blot)CETSA_Pos->Func_CheckValidateProdrugCompound requires metabolism?CETSA_Neg->ProdrugInvestigateTrue_BinderConfirmed Target EngagementFunc_Check->True_BinderActivity CorrelatesFalse_PosNon-Specific Stabilization(Aggregation)Func_Check->False_PosNo Functional EffectProdrug->True_BinderActive Metabolite Binds

Caption: Decision matrix for interpreting CETSA results. A thermal shift without functional inhibition suggests non-specific binding.[1]

Critical Troubleshooting (Self-Validating Systems)

To ensure your data is trustworthy (E-E-A-T), you must run these internal controls:

  • The "Dead" Analog Control: Synthesize a derivative of 5-Cl-BZI-PrOH where the N-H of the imidazole is methylated (if the binding mode requires H-bonding) or the Chlorine is removed.[1] If this inactive analog also causes a thermal shift in CETSA, your result is a false positive (hydrophobic aggregation).[1]

  • The Solubility Limit: Benzimidazoles precipitate easily.[1] Perform a Light Scattering Assay at the concentrations used in cellular assays. If the compound aggregates, it will sequester proteins non-specifically, invalidating TE claims.[1]

  • Washout Experiment: In NanoBRET, perform a washout. If the signal does not recover, 5-Cl-BZI-PrOH may be a covalent binder (unlikely for this structure, but possible if metabolically activated).[1]

References

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[1] Science.

    • Context: The foundational paper for the CETSA protocol described in Section 4.[1]

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[1] Nature Communications.[1]

    • Context: Establishes the NanoBRET methodology for kinase inhibitors.
  • Tahlan, S., et al. (2019). Benzimidazole scaffolds as promising antiproliferative agents: A review.[1] BMC Chemistry.[1] [1]

    • Context: Validates the "privileged scaffold" status of benzimidazoles and their multi-target nature (EGFR, Tubulin).[1]

  • Xing, H., et al. (2020). Structure-based discovery of novel benzimidazole derivatives as potential anticancer agents.[1] European Journal of Medicinal Chemistry.

    • Context: Provides SAR data on chloro-benzimidazole deriv

Interpreting spectroscopic data to confirm the structure of 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the advanced spectroscopic strategy for confirming the structure of 3-(5-Chloro-1H-Benzo[d]Imidazol-2-yl)Propan-1-ol . It is designed for analytical chemists and medicinal chemistry researchers requiring a rigorous, evidence-based approach to structural validation.

Executive Summary & Structural Context

Target Molecule: 3-(5-Chloro-1H-benzo[d]imidazol-2-yl)propan-1-ol Molecular Formula: C


H

ClN

O Molecular Weight: 210.66 g/mol

Confirming the structure of 5-substituted benzimidazoles presents a unique challenge due to annular tautomerism . In solution, the proton on the imidazole nitrogen oscillates rapidly between N1 and N3. Consequently, the 5-chloro and 6-chloro isomers exist in dynamic equilibrium, often rendering them indistinguishable by standard NMR at room temperature. This guide provides the protocol to distinguish the target product from uncyclized intermediates and confirms the integrity of the propyl-alcohol chain.

Comparative Analysis: Target vs. Critical Impurities

The following table contrasts the target molecule with its most common synthetic impurities (Starting Material and Uncyclized Intermediate).

FeatureTarget Product (Benzimidazole)Impurity A (Uncyclized Amide Intermediate)Impurity B (Starting Material: 4-Cl-OPD)
Key IR Band ~1620 cm⁻¹ (C=N) ~1650-1680 cm⁻¹ (C=O Amide)~3300-3400 cm⁻¹ (Primary NH₂)
¹H NMR (Aromatic) 3 Protons (Complex/Broad due to tautomerism)3 Protons (Distinct patterns)3 Protons (Shielded, <7.0 ppm)
¹H NMR (Aliphatic) Propyl chain (t, m, t)Butyl chain patternsNone
Mass Spec (M+) 210 / 212 (3:1) 228 / 230 (M + H₂O)142 / 144
Solubility Soluble in DMSO, MeOHSoluble in DMSOSoluble in organic solvents/acid

Critical Analysis: The Tautomerism Challenge

In 1H-benzimidazoles, the 5-position and 6-position are chemically equivalent on the NMR timescale due to rapid proton exchange (


).
  • Observation: You will likely not see distinct signals for H-4, H-6, and H-7 as a static system. Instead, you may observe broadened signals or averaged chemical shifts.

  • Expert Insight: Do not interpret signal broadening as an impurity immediately. To resolve the tautomers (5-Cl vs 6-Cl), spectra must be acquired at low temperatures (<-40°C) or in solvents that slow exchange (e.g., dry DMSO-d₆ or Acetone-d₆ with no acid traces).

Visualization: Tautomeric Equilibrium & Synthesis Pathway

The following diagram illustrates the synthetic decision tree and the tautomeric equilibrium that complicates spectral analysis.

Benzimidazole_Analysis SM Start: 4-Chloro-1,2-diaminobenzene + GBL Inter Intermediate: N-(2-amino-4-chlorophenyl) -4-hydroxybutanamide SM->Inter Acylation Cyclization Acid Catalyzed Cyclization (-H2O) Inter->Cyclization Target_T1 Tautomer A: 5-Chloro-1H-benzimidazole Cyclization->Target_T1 dehydration Target_T2 Tautomer B: 6-Chloro-1H-benzimidazole Target_T1->Target_T2 fast eq. Equilibrium Rapid Proton Exchange (NMR Averaging) Target_T1->Equilibrium Target_T2->Equilibrium

Figure 1: Synthetic pathway from 4-chloro-o-phenylenediamine and gamma-butyrolactone (GBL) to the target benzimidazole, highlighting the tautomeric equilibrium.

Detailed Experimental Protocols

Protocol A: High-Resolution ¹H NMR Characterization

Objective: Confirm the propyl chain connectivity and the benzimidazole core. Solvent: DMSO-d₆ (Preferred for solubility and separating OH/NH signals).

  • Sample Prep: Dissolve 5-10 mg of the solid in 0.6 mL DMSO-d₆. Ensure the sample is free of paramagnetic impurities (Fe, Cu) which broaden benzimidazole signals.

  • Acquisition: Run at 298 K. 16-32 scans.

  • D2O Shake (Validation): After the initial scan, add 1 drop of D₂O and re-acquire. The NH (~12.5 ppm) and OH (~4.5 ppm) signals must disappear.

Data Interpretation Table (Expected Shifts in DMSO-d₆):

PositionTypeShift (δ ppm)MultiplicityIntegrationAssignment Logic
NH Exchangeable12.0 - 13.0Broad Singlet1HImidazole NH (Deshielded).
Ar-H Aromatic7.5 - 7.7Multiplet/Broad2HH-4 and H-7 (Averaged or overlapping).
Ar-H Aromatic7.1 - 7.3dd or Broad1HH-6 (Adjacent to Cl).
OH Exchangeable~4.5 - 4.6Broad/Triplet1HPrimary alcohol OH.
C1'-H Aliphatic2.8 - 2.9Triplet (

Hz)
2H

-methylene to Imidazole C=N.
C3'-H Aliphatic3.4 - 3.5Multiplet/Triplet2H

-methylene to OH (Deshielded).
C2'-H Aliphatic1.8 - 2.0Quintet/Multiplet2HCentral methylene chain.

Note: If the aromatic signals appear as broad humps, heat the probe to 320-330 K to accelerate exchange and sharpen the averaged signals.

Protocol B: Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and Chlorine isotope pattern.

  • Method: ESI (Electrospray Ionization), Positive Mode.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Criteria for Acceptance:

    • Main Peak:

      
      
      
      
      
      .
    • Isotope Pattern: Observe the characteristic Chlorine cluster.

      • 
         (211.1): 100% relative abundance.
        
      • 
         (213.1): ~32% relative abundance (natural abundance of 
        
        
        
        ).
    • Fragmentation: In MS/MS, look for loss of water (

      
      ) or the propyl chain.
      
Protocol C: Infrared Spectroscopy (FT-IR)

Objective: Differentiate closed-ring product from open-chain amide.

  • Method: ATR (Attenuated Total Reflectance) on solid powder.

  • Diagnostic Bands:

    • 3100 - 3400 cm⁻¹: Broad OH/NH stretch.

    • 1620 - 1630 cm⁻¹: C=N stretch (Benzimidazole ring). Critical: Absence of strong Amide I band (~1650-1690 cm⁻¹) confirms cyclization.

    • 1050 - 1080 cm⁻¹: C-O stretch (Primary alcohol).

    • ~750 - 800 cm⁻¹: C-Cl stretch.

Troubleshooting & Self-Validation

Scenario: The ¹H NMR spectrum shows two sets of aromatic signals with unequal intensity (e.g., 60:40 ratio).

  • Cause: The sample is likely in a solvent or temperature regime where proton exchange is slow on the NMR timescale, allowing observation of distinct 5-Cl and 6-Cl tautomers.

  • Action: This is not an impurity. It validates the 1H-benzimidazole structure. To confirm, heat the sample; the signals should coalesce into a single averaged set.

Scenario: Presence of a triplet at ~2.3 ppm and broad singlets at ~6-7 ppm.

  • Cause: Likely residual gamma-butyrolactone or uncyclized amino-amide intermediate.

  • Action: Check IR for Carbonyl ester/amide bands (>1650 cm⁻¹). Perform an acid wash or recrystallization from Ethanol/Water.

References

  • Benzimidazole Tautomerism: Claramunt, R. M., et al.[1] "The structure of benzimidazoles in the solid state and in solution." Beilstein Journal of Organic Chemistry, 2014.[1]

  • Synthesis Protocol (Analogous): "Synthesis of 2-substituted benzimidazoles via dehydrogenative coupling." New Journal of Chemistry, 2020.[2]

  • Spectral Data (General Benzimidazoles): "Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy." BenchChem Application Notes, 2025.

  • Chlorine Isotope Patterns: "Interpretation of Mass Spectra of Chlorinated Compounds.

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

Do NOT dispose of this compound down the drain or in general organic waste.

3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol (CAS: 104370-29-8) contains a chlorine substituent on a benzimidazole core. Consequently, it is classified as Halogenated Organic Waste . Improper disposal via standard organic solvent streams can lead to the formation of dioxins and furans during low-temperature incineration, violating EPA RCRA standards and local environmental regulations.

Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate until specific toxicological data proves otherwise.

Part 1: Chemical Profile & Hazard Assessment (The "Why")

To ensure safety, we must understand the molecule's behavior. This section synthesizes the structure-activity relationship (SAR) to justify the safety protocols.

Structural Hazard Analysis
  • Benzimidazole Core: This fused heterocyclic system is a common pharmacophore in anthelmintics and antihistamines. It implies potential biological activity, including skin sensitization and specific organ toxicity (often liver/kidney) upon repeated exposure.[1]

  • Chlorine Substituent (Position 5): This atom dictates the disposal path. The presence of halogen atoms renders the waste unsuitable for fuel blending or standard incineration. It requires high-temperature incineration (>1100°C) with scrubbers.

  • Propanol Chain: Increases polarity, making the compound likely soluble in polar organic solvents (DMSO, Methanol) but potentially persistent in aqueous environments.

Physical State & Handling
  • State: Solid (Powder/Crystalline).

  • Risk: Dust inhalation is the primary exposure vector.

  • Engineering Control: All handling must occur inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.

Part 2: Immediate Spill Response Protocol

Objective: Containment without personnel contamination. Trigger: Any visible release of powder or solution >10 mg.

The "Check-Confirm" Workflow

Do not rush. Follow this causal logic:

  • Isolate: The dust is the enemy. Stop airflow disturbances (close hood sash).

  • Protect: Don PPE before touching a spill kit.

  • Contain: Prevent the spread of halogenated material into floor drains.

Spill Decision Tree (Visualization)

SpillResponse Start SPILL DETECTED Assess Assess State: Solid vs. Solution Start->Assess Solid SOLID (Powder) Assess->Solid Liquid LIQUID (Solution) Assess->Liquid WetWipe Cover with Wet Absorbent Pads (Prevent Dust) Solid->WetWipe Do NOT Sweep Absorb Apply Inert Absorbent (Vermiculite/Sand) Liquid->Absorb Do NOT Dilute Collect Collect into Wide-Mouth Jar WetWipe->Collect Absorb->Collect Label Label: 'HALOGENATED TOXIC WASTE' Collect->Label Notify Notify EHS Officer Label->Notify

Figure 1: Decision logic for immediate spill response. Note the prohibition on sweeping dry powder to prevent aerosolization.

Part 3: Waste Segregation & Storage

Core Principle: Segregation is the only way to prevent downstream combustion hazards.

Compatibility Matrix

Store waste in a satellite accumulation area. Use the table below to verify compatibility.

ParameterRequirementScientific Rationale
Container Type HDPE or Glass (Amber)Resistance to organic leaching; amber protects from photodegradation.
Labeling HALOGENATED Critical for incinerator operators to adjust combustion temperature.
pH Control Neutral (pH 6-8)Acidic conditions combined with halogens can generate toxic gas (e.g., HCl vapors).
Incompatibles Strong Oxidizers, AcidsRisk of exothermic reaction or liberation of chlorine gas.
Segregation Logic Flow

WasteSegregation Input Waste Generated: 3-(5-Chloro...) CheckCl Contains Halogen? (Cl, Br, F, I) Input->CheckCl NonHalo Non-Halogenated Stream (Standard Incineration) CheckCl->NonHalo No Halo HALOGENATED Stream (High-Temp Destruction) CheckCl->Halo Yes (Chlorine present) Destruction Incineration >1100°C (Prevents Dioxins) Halo->Destruction

Figure 2: The critical segregation checkpoint. The presence of the 5-Chloro group mandates the "Halogenated" path.

Part 4: Final Disposal Procedures

RCRA & Regulatory Classification

While this specific CAS may not be explicitly "P-listed" or "U-listed" (unless used as a commercial chemical product), it must be characterized by the generator.

  • Waste Code: Likely D001 (Ignitable, if in solvent) or F-listed (if spent halogenated solvents are used in the process).

  • Generator Status: If you lack specific toxicity data, apply the Precautionary Principle : Manage as Hazardous Waste .

Step-by-Step Disposal Workflow
  • Pre-Treatment (In-Lab): Do not attempt to quench or chemically neutralize the benzimidazole ring in the lab unless part of a validated reaction workup. The risk of creating more toxic byproducts is high.

  • Packaging:

    • Solid waste: Double-bag in 6-mil polyethylene bags, then place in a fiber drum.

    • Liquid waste: Screw-top HDPE carboy. Leave 10% headspace for vapor expansion.

  • Labeling:

    • Must read: "Hazardous Waste - Halogenated Organic Solids/Liquids."

    • List constituents: "3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol."

  • Hand-off: Transfer to a licensed TSDF (Treatment, Storage, and Disposal Facility) permitted for High-Temperature Incineration .

Verification

Before signing the manifest, confirm the TSDF uses a secondary combustion chamber with rapid quenching to prevent the de novo synthesis of dioxins [1].

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Combustion: The combustion of halogenated organics and the formation of dioxins/furans. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]

  • PubChem Database. Compound Summary: Benzimidazole Derivatives and General Toxicity. National Library of Medicine. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.